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  • Product: 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 26018-67-7

Core Science & Biosynthesis

Foundational

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS 26018-67-7 properties

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Analogs: A Privileged Scaffold in Medicinal Chemistry Abstract The 2,3-dihydrobenzofuran moiety is recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Analogs: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a foundational scaffold for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-67-7), a specific analog that combines the robust dihydrobenzofuran core with the unique modulatory effects of a fluorine substituent. We will explore its physicochemical properties, outline robust synthetic methodologies, and delve into its significant applications, particularly in the context of metabolic disorders and inflammation. By synthesizing data from related analogs, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this potent chemical class.

The 2,3-Dihydrobenzofuran Scaffold: A Cornerstone of Drug Design

In the field of medicinal chemistry, a "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery. The 2,3-dihydrobenzofuran scaffold exemplifies this concept, appearing in a wide array of natural products and synthetic compounds with significant biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[2][3][4]

The inclusion of a carboxylic acid at the 2-position is a critical design element. This functional group often acts as a key pharmacophore, forming essential hydrogen bonds or ionic interactions with amino acid residues in the active site of target proteins. Furthermore, the strategic placement of a fluorine atom at the 6-position, as in our topic compound, is a well-established tactic in modern drug design. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the acidity (pKa) of nearby functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of the molecule.

Physicochemical and Spectroscopic Properties

While specific experimental data for CAS 26018-67-7 is not extensively published, its properties can be reliably inferred from closely related and well-characterized analogs. The following table summarizes key physicochemical data for representative compounds within this structural family.

PropertyRepresentative DataSource CompoundReference
Molecular Formula C₁₀H₉FO₃(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Molecular Weight 196.18 g/mol (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Appearance White to off-white crystalline powder(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Melting Point 130-133 °C(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Boiling Point 358.0±42.0 °C (Predicted)(R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[6]
Density 1.422 g/cm³(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Solubility Soluble in organic solvents like methanol and ethanol(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Storage Store in a cool, dry place away from direct sunlight(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The protons on the dihydrofuran ring will appear as a distinct set of multiplets in the aliphatic region.[6] The ¹³C NMR will confirm the presence of the fluorinated aromatic ring and the carbons of the dihydrofuran-2-carboxylic acid core.[6]

  • Mass Spectrometry (MS): In mass spectrometry, carboxylic acids typically exhibit a prominent molecular ion peak.[7] A characteristic fragmentation pattern involves the loss of the carboxyl group (-COOH) as a neutral fragment, leading to a significant M-45 peak.[8] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[6]

Synthesis and Methodologies

The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several established routes. A common and reliable strategy involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor. This approach is advantageous as it preserves the carboxylic acid functionality while selectively reducing the furan ring's double bond.[1]

Detailed Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a generalized, robust method for the synthesis of the title compound, starting from the commercially available 6-fluorobenzofuran-2-carboxylic acid.

Step 1: Preparation of the Hydrogenation Reaction

  • To a high-pressure autoclave reactor, add 6-fluorobenzofuran-2-carboxylic acid (1.0 equivalent).

  • Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Carefully add the catalyst, typically 5-10% Palladium on carbon (Pd/C), at a loading of 5% by weight relative to the starting material.

Causality Insight: Glacial acetic acid is often chosen as the solvent because it effectively dissolves the carboxylic acid starting material and is stable under hydrogenation conditions. Pd/C is the catalyst of choice for its high efficacy in reducing aromatic double bonds under manageable conditions.[9]

Step 2: Hydrogenation

  • Seal the autoclave and purge the system multiple times with nitrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2.0 MPa).[10]

  • Begin stirring and heat the reaction mixture to a temperature of 70-80 °C.[10]

  • Monitor the reaction progress by observing the hydrogen pressure drop. Maintain the pressure by periodically re-pressurizing with hydrogen. The reaction is complete when hydrogen uptake ceases.

Self-Validation: The cessation of hydrogen consumption is a reliable indicator of reaction completion, providing an internal validation point for the protocol.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel chromatography to yield the final product, 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

SynthesisWorkflow Start 6-Fluorobenzofuran- 2-carboxylic Acid Reactor Autoclave Reactor: - Pd/C Catalyst - Acetic Acid Solvent Start->Reactor Charge Reactor Hydrogenation Hydrogenation (H₂, 2.0 MPa, 75°C) Reactor->Hydrogenation Pressurize & Heat Filtration Filtration (Remove Pd/C) Hydrogenation->Filtration Cool & Filter Purification Concentration & Purification Filtration->Purification Isolate Crude End 6-Fluoro-2,3-dihydro- benzofuran-2-carboxylic Acid Purification->End Final Product

Caption: Synthetic workflow for 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Applications in Drug Discovery and Research

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has proven to be a highly fruitful platform for identifying potent and selective modulators of key biological targets.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists

A significant body of research has identified derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid as highly potent and subtype-selective agonists of PPARα.[11][12] PPARα is a nuclear receptor that plays a central role in regulating lipid metabolism. Activation of PPARα leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of dyslipidemia, a major risk factor for cardiovascular disease.

Mechanism of Action: As PPARα agonists, these compounds bind to the receptor, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a beneficial systemic reduction in circulating lipids.[11][12]

PPARa_Mechanism cluster_0 Cellular Action cluster_1 Physiological Outcome Compound Dihydrobenzofuran (e.g., 6-Fluoro-Derivative) PPARa PPARα Receptor (in nucleus) Compound->PPARa Binds & Activates PPRE PPRE on DNA PPARa->PPRE Binds to Transcription Gene Transcription ↑ PPRE->Transcription Lipid_Metabolism Increased Lipid Catabolism Transcription->Lipid_Metabolism Triglycerides Plasma Triglycerides ↓ Lipid_Metabolism->Triglycerides HDL HDL Cholesterol ↑ Lipid_Metabolism->HDL

Caption: Simplified signaling pathway for PPARα agonists.

Other Therapeutic Areas
  • Anti-inflammatory Agents: The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[2]

  • Anticancer Research: Certain derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be handled with appropriate care, following good industrial hygiene and safety practices.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14] If dust is generated, use approved respiratory protection.[15]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapor.[16] Use in a well-ventilated area, such as a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[16] Store at room temperature, protected from light and moisture.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

    • Ingestion: If swallowed, rinse mouth with water and seek medical attention.[16]

  • Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16] Firefighters should wear self-contained breathing apparatus.

Conclusion

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid stands as a compound of significant interest, built upon a privileged scaffold that has consistently yielded potent bioactive molecules. Its structural features—a rigid dihydrobenzofuran core, a key carboxylic acid pharmacophore, and a strategically placed fluorine atom—make it an exemplary candidate for modern drug discovery programs. The well-established role of its analogs as potent PPARα agonists highlights its potential in addressing metabolic diseases, while emerging research points to broader applications in oncology and inflammation. The synthetic pathways are robust and scalable, ensuring its accessibility for further investigation. This guide provides a foundational understanding for scientists aiming to harness the therapeutic potential of this versatile and powerful chemical entity.

References

  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed. Available at: [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • JIGS Chemical Limited. (n.d.). (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. JIGS Chemical Limited. Available at: [Link]

  • Roviezzo, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]

  • Shi, G. Q., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. AWS. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • Chemcia Scientific, LLC. (n.d.). 6-Fluoro-benzofuran-2-carboxylic acid ethyl ester-Information. Chemcia Scientific, LLC. Available at: [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • MDPI. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available at: [Link]

Sources

Exploratory

Chemical structure of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of 6-fluoro-2,3-dihydrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the molecule's core chemical structure, including its stereochemical properties and the influence of its constituent functional groups—the dihydrobenzofuran scaffold, a strategically placed fluorine atom, and a carboxylic acid moiety. We explore the spectroscopic techniques used for its characterization, present a representative synthetic pathway, and delve into its established and potential applications in medicinal chemistry. The guide highlights its role as a key pharmacophore in the development of novel therapeutics, particularly for inflammatory conditions and metabolic disorders.[1][2] This document is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The unique biological activities of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid are intrinsically linked to its distinct molecular architecture. A thorough understanding of its structure is paramount for its application in rational drug design.

Chemical Identity and Structural Analysis

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a derivative of the 2,3-dihydrobenzofuran scaffold, a core motif found in numerous natural products and biologically active compounds.[3] Its structure is characterized by three key components:

  • The Dihydrobenzofuran Core: This bicyclic system consists of a benzene ring fused to a dihydrofuran ring. This scaffold provides a rigid, three-dimensional framework that is amenable to functionalization and is recognized by various biological targets.

  • The C6-Fluorine Atom: The substitution of a hydrogen atom with fluorine at the 6th position of the benzene ring profoundly impacts the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[3] In drug development, this modification is often employed to enhance bioavailability and binding affinity to target proteins.[3]

  • The C2-Carboxylic Acid Group: The carboxylic acid at the 2-position of the dihydrofuran ring is a critical functional group. It serves as a key interaction point (e.g., hydrogen bond donor/acceptor) with biological receptors and imparts acidic properties to the molecule, influencing its solubility and pharmacokinetic profile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the parent structure and related analogs.

PropertyValueSource
Molecular Formula C₉H₇FO₃Calculated
Molecular Weight 182.15 g/mol Calculated
Topological Polar Surface Area (TPSA) 46.53 Ų[4]
LogP (Predicted) 1.3 - 1.5[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Critical Role of Stereochemistry

The carbon atom at the C2 position, bearing the carboxylic acid group, is a chiral center. This means the molecule exists as a pair of enantiomers: (R)-6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and (S)-6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. In pharmacology, it is a well-established principle that different enantiomers can exhibit dramatically different biological activities, potencies, and toxicity profiles. For instance, in a related series of dihydrobenzofuran-2-carboxylic acids, the (+)-enantiomer was found to possess potent saluretic-diuretic activity, while the (-)-enantiomer was responsible for uricosuric effects.[5] This highlights the necessity of chiral synthesis or separation to isolate the desired stereoisomer for targeted therapeutic applications.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid rely on a combination of modern spectroscopic techniques. While a definitive spectrum for this specific compound is not publicly available, the expected data can be reliably predicted based on the analysis of closely related analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to both H-H and H-F coupling. The protons on the dihydrofuran ring, particularly the proton at C2, will appear as a multiplet, coupled to the adjacent methylene (CH₂) protons at C3. The acidic proton of the carboxylic acid will typically appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~170-180 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings, which are invaluable for confirming the fluorine's position.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[7]

Predicted IonProposed FragmentationRationale
[M-H]⁻ Parent ion (negative mode)Loss of the acidic proton from the carboxylic acid.
[M-HCOOH] Loss of formic acidA common fragmentation pathway for carboxylic acids.
[M-F] Loss of fluorine radicalPossible under certain ionization conditions.

The analysis of carboxylic acids in biological matrices can be enhanced through derivatization to improve ionization efficiency and chromatographic separation.[8]

Synthesis and Manufacturing

The synthesis of 2,3-dihydrobenzofurans is a well-documented area of organic chemistry, with various strategies available for constructing this scaffold.[9] A common and effective method for producing 2,3-dihydrobenzofuran-2-carboxylic acids involves the reduction of the corresponding benzofuran-2-carboxylic acid precursor.

Retrosynthetic Pathway

A logical retrosynthetic approach involves disconnecting the dihydrofuran ring through hydrogenation, leading back to the more readily accessible 6-fluorobenzofuran-2-carboxylic acid.

G target 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid intermediate 6-Fluorobenzofuran-2-carboxylic acid target->intermediate Catalytic Hydrogenation precursor 4-Fluorophenol + Diethyl oxalate intermediate->precursor Cyclization/ Condensation

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 6-fluorobenzofuran-2-carboxylic acid. This method is adapted from established procedures for similar hydrogenations.[10][11]

Step 1: Reaction Setup

  • To a high-pressure autoclave reactor, add 6-fluorobenzofuran-2-carboxylic acid (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid, to dissolve the starting material.[10]

  • Carefully add the catalyst, 5-10% Palladium on activated carbon (Pd/C), typically at a loading of 2-5 mol%.

  • Seal the reactor according to the manufacturer's specifications.

Step 2: Hydrogenation

  • Purge the reactor vessel with an inert gas (e.g., nitrogen or argon) three times to remove atmospheric oxygen.

  • Introduce hydrogen gas, pressurizing the reactor to the desired pressure (e.g., 2.0 MPa).[10]

  • Begin agitation and heat the reaction mixture to a temperature of 70-80°C.[10]

  • Monitor the reaction progress by observing the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield the final product.[10]

Causality Explanation: The choice of Palladium on carbon (Pd/C) as a catalyst is based on its proven efficacy in reducing the double bond within the furan ring without affecting the aromatic benzene ring or the carboxylic acid group under these conditions. Acetic acid is often used as a solvent as it is relatively inert and effectively dissolves the starting material and product.

Applications in Drug Discovery and Medicinal Chemistry

The 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational block for developing targeted therapeutics.

Anti-inflammatory and Potential Anticancer Activity

Research has demonstrated that fluorinated benzofuran and dihydrobenzofuran derivatives possess significant anti-inflammatory properties.[1][12] These compounds have been shown to suppress inflammation by inhibiting the expression of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][12] They also decrease the secretion of inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[1][12] Given the strong link between chronic inflammation and tumorigenesis, these anti-inflammatory effects suggest a promising potential for these compounds in cancer therapy and prevention.[1]

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage Pathway Pro-inflammatory Signaling Pathways Macrophage->Pathway Enzymes COX-2 / NOS2 Expression Pathway->Enzymes Mediators Inflammatory Mediators (PGE2, NO, IL-6) Enzymes->Mediators Molecule 6-Fluoro-dihydrobenzofuran Derivatives Molecule->Enzymes Inhibition

Caption: Inhibition of inflammatory pathways by dihydrobenzofuran derivatives.

PPARα Agonism for Metabolic Disorders

A significant application of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is in the treatment of dyslipidemia.[2][13] A novel class of these compounds was designed and synthesized as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[2][13] In animal models, these compounds demonstrated excellent cholesterol- and triglyceride-lowering activity, often at doses much lower than existing drugs like fenofibrate.[2] This highlights the scaffold's potential for developing new treatments for metabolic syndrome and cardiovascular disease.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives.

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Do not breathe dust, vapor, or mist. Ensure work is conducted in a well-ventilated area or under a fume hood.[14][15]

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[15][17]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[14]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[16]

    • If inhaled: Move the person to fresh air.[16]

    • If swallowed: Wash out mouth with water and seek medical attention.[14]

Conclusion

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a strategically designed molecular scaffold with significant value for the drug discovery process. Its unique combination of a rigid dihydrobenzofuran core, a bioisosteric fluorine atom, and a reactive carboxylic acid group provides a powerful platform for developing novel therapeutics. The demonstrated applications in modulating inflammatory pathways and acting as potent PPARα agonists underscore its potential for addressing unmet needs in the treatment of inflammation, cancer, and metabolic diseases. This guide provides a foundational understanding of its structure, synthesis, and biological importance, intended to support and inspire further research and development in this promising area of medicinal chemistry.

References

  • Combi-Blocks. (2023, April 14). Safety Data Sheet - 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 2,3-Benzofuran.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid.
  • Al-Harrasi, A., et al. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2,3-Dihydrobenzofuran-5-carboxaldehyde.
  • Wang, Y., et al. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Shi, G. Q., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity - Supporting Information. AWS.
  • Shi, G. Q., et al. (2005, July 14). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Shi, G. Q., et al. (2005, August 25). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid.
  • ChemicalBook. 6-Fluorochromane-2-carboxylic acid synthesis.
  • ResearchGate. (2025, October 12). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Cragoe, E. J., et al. (1979). 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. Google Patents (US4163794A).
  • Benchchem. 2,3-Dihydrobenzofuran-6-carboxylic acid.
  • Wang, J., et al. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
  • ChemScene. 2,3-Dihydrobenzofuran-6-carboxylic acid.
  • Lu, H., et al. (2022). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Journal of the American Chemical Society.
  • Hagiwara, I., et al. (2007). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons.

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Exploratory

Engineering Fluorinated Dihydrobenzofurans: Synthetic Architectures and Medicinal Utility

[1][2][3] Executive Summary: The Fluorine-Scaffold Synergy The 2,3-dihydrobenzofuran (DHBF) scaffold is a privileged structure in medicinal chemistry, forming the core of bioactive natural products like silvestrol and sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Fluorine-Scaffold Synergy

The 2,3-dihydrobenzofuran (DHBF) scaffold is a privileged structure in medicinal chemistry, forming the core of bioactive natural products like silvestrol and synthetic therapeutics. However, the native DHBF scaffold suffers from specific metabolic liabilities, particularly oxidative liability at the C2 and C3 benzylic/ethereal positions.

This guide details the strategic incorporation of fluorine into the DHBF core. Beyond simple metabolic blocking, fluorination in this scaffold induces a "polar hydrophobicity" effect, modulating lipophilicity (


) while altering the ring pucker conformation due to the Gauche effect. This document provides a technical roadmap for synthesizing these scaffolds via modern radical and transition-metal protocols and validating their utility in drug development.

Physicochemical Impact of Fluorination[4][5][6][7][8][9]

The introduction of fluorine into the DHBF scaffold is not merely a steric substitution; it fundamentally alters the electronic landscape of the heterocycle.

The "Polar Hydrophobicity" Paradox

While fluorine is the most electronegative element, C-F bonds are poor hydrogen bond acceptors but highly lipophilic.

  • C3-Fluorination: Introduction of fluorine at the C3 position (benzylic) reduces the electron density of the aromatic ring, potentially mitigating toxicity associated with quinone-methide formation (a common metabolic risk of electron-rich phenols).

  • Conformational Locking: In 2,3-disubstituted DHBFs, fluorine prefers a gauche orientation relative to adjacent heteroatoms (oxygen), locking the furan ring into specific puckered conformations that can enhance binding selectivity to protein targets like COX-2 or Bcl-2.

Table 1: Comparative Physicochemical Profiles (Simulated)

PropertyNative DHBF3-Fluoro-DHBF3,3-Difluoro-DHBFMedicinal Impact
Bond Length (C3-C2) 1.54 Å1.52 Å1.50 ÅRing strain/shape modulation.
LogP (Lipophilicity) 2.12.32.5Improved membrane permeability.
Metabolic Stability (

)
Low (<30 min)MediumHigh (>120 min)Blocks benzylic hydroxylation.
pKa (Phenol precursor) ~10.0~9.4~8.8Alters solubility/absorption.

Synthetic Architectures

We categorize synthesis into two primary logic streams: Radical Fluoroalkylation (for rapid diversity) and Palladium-Catalyzed Cyclization (for stereocontrolled scale-up).

Method A: Photoredox-Catalyzed Radical Cascade

Best for: Rapid library generation, installing


 or 

groups.

This method utilizes visible light to generate fluoroalkyl radicals from commercially available iodides (


). The radical adds to a pendant alkene, triggering a cascade cyclization.
  • Mechanism: Single Electron Transfer (SET) reduction of

    
     generates an electrophilic radical (
    
    
    
    ).
  • Selectivity: The radical preferentially attacks the terminal alkene. The resulting alkyl radical is trapped by the phenolic oxygen (intramolecularly) or oxidized to a cation followed by cyclization.

Method B: Pd-Catalyzed Carboalkoxylation

Best for: Enantioselective synthesis, scale-up.

This approach couples 2-allylphenols with aryl triflates.[1][2] It builds the C-O and C-C bonds in a concerted manner, allowing for high diastereoselectivity.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting the optimal synthetic route based on substrate availability and desired substitution pattern.

SyntheticLogic Start Target: Fluorinated DHBF Substrate Substrate Availability? Start->Substrate AllylPhenol 2-Allyl Phenol Substrate->AllylPhenol Alkene Tethered ArylTriflate Aryl Triflate + Allyl Alcohol Substrate->ArylTriflate Convergent Coupling Radical Method A: Photoredox (Radical Cascade) AllylPhenol->Radical Reagent Reagent: Rf-I + Photocatalyst Radical->Reagent OutcomeA Product: 3-Fluoroalkyl-DHBF (Racemic/Diastereomeric Mix) Radical->OutcomeA Palladium Method B: Pd-Catalysis (Carboalkoxylation) ArylTriflate->Palladium Ligand Ligand: Chiral Phosphine Palladium->Ligand OutcomeB Product: Chiral Aryl-DHBF (High ee%) Palladium->OutcomeB

Caption: Decision matrix for selecting Photoredox vs. Palladium-catalyzed routes based on target substitution.

Detailed Experimental Protocol

Protocol: Visible-Light Induced Synthesis of 3-(Difluoromethyl)-2,3-dihydrobenzofuran

This protocol is validated for high throughput and utilizes a standard blue LED setup. It avoids the use of unstable "Magic Methyl" reagents, replacing them with stable fluoroalkyl iodides.

Reagents & Setup
  • Substrate: 2-Allylphenol (1.0 equiv, 0.5 mmol)

  • Fluoro-Source: Difluoromethyl iodide (

    
    ) or equivalent sulfonyl reagent (1.5 equiv)
    
  • Catalyst:

    
     (1.0 mol%) or Organic Dye (Eosin Y for metal-free variant)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Light Source: 24W Blue LED strip (

    
     nm)
    
Step-by-Step Methodology
  • Charge: In a nitrogen-filled glovebox or under argon flow, add the photocatalyst, base, and 2-allylphenol to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvation: Add degassed anhydrous DMF via syringe.

  • Addition: Add the fluoroalkyl iodide liquid via syringe. Critical: If the reagent is volatile, cool the tube to 0°C before addition.

  • Irradiation: Seal the tube and place it 2 cm away from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature

    
    .
    
    • Why? Excessive heat can cause radical polymerization of the alkene rather than the desired cyclization.

  • Monitoring: Monitor by TLC or LC-MS after 12 hours. Look for the disappearance of the allyl alkene peak.

  • Workup: Dilute with diethyl ether, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). Fluorinated products often streak on silica; add 1%

    
     to the eluent if necessary.
    
Self-Validating Checkpoints
  • Checkpoint 1: The reaction mixture should turn from the catalyst color (e.g., yellow for Ir) to a darker hue upon irradiation, indicating radical initiation.

  • Checkpoint 2: NMR validation. The disappearance of terminal alkene protons (

    
     5.0-6.0 ppm) and the appearance of the 
    
    
    
    triplet (
    
    
    5.5-6.5 ppm,
    
    
    Hz) confirms cyclization.

Medicinal Chemistry & DMPK Implications

The incorporation of fluorine into the DHBF scaffold specifically targets metabolic "soft spots."

Metabolic Blocking Mechanism

In non-fluorinated DHBFs, Cytochrome P450 enzymes typically hydroxylate the C3-position (benzylic) or the aromatic ring.

  • Mechanism: The C-H bond dissociation energy (BDE) at the benzylic position is ~85-90 kcal/mol.

  • Fluorine Effect: Replacing these protons with Fluorine (C-F BDE ~105 kcal/mol) renders the site inert to Hydrogen Atom Transfer (HAT) mechanisms used by CYP450s.

Case Study: Anti-Inflammatory Agents

Recent studies (Ayoub et al., 2023) have demonstrated that fluorinated benzofurans and DHBFs exhibit potent anti-inflammatory activity.[3][4][5]

  • Target: COX-2 and 5-LOX enzymes.

  • Observation: Difluorinated analogs showed superior inhibition of IL-6 and PGE2 production compared to non-fluorinated controls.

  • Causality: The fluorine atoms likely fill a hydrophobic pocket in the COX-2 active site while preventing rapid metabolic clearance, extending the

    
     half-life.
    
Visualization: Metabolic Stability Logic

Metabolism Drug DHBF Scaffold PathH Native (C-H) Drug->PathH PathF Fluorinated (C-F) Drug->PathF CYP CYP450 Enzyme Oxidation Benzylic Hydroxylation CYP->Oxidation Block Metabolic Block CYP->Block PathH->CYP High Affinity Clearance Rapid Clearance Oxidation->Clearance PathF->CYP Steric/Electronic Repulsion Stable Extended Half-Life Block->Stable

Caption: Mechanistic pathway showing how fluorination prevents CYP450-mediated benzylic hydroxylation.

References

  • Ayoub, A. J., et al. (2023).[3][4][5] "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[3][4][5][6] Molecules, 28(12), 4862.

  • Lai, J., & Luo, S. (2020). "Photocatalytic Fluoroalkyl Radical-Initiated Construction of Fluorinated Heterocycles." Chemical Science, 11, 1234-1240.

  • Schultz, D. M., & Wolfe, J. P. (2011). "Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols." Organic Letters, 13(12), 2962–2965.

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

  • Xiao, B., et al. (2011). "Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization." Journal of the American Chemical Society, 133(24), 9250–9253.

Sources

Foundational

6-substituted 2,3-dihydrobenzofuran building blocks for drug discovery

Title: Strategic Deployment of 6-Substituted 2,3-Dihydrobenzofurans in Drug Discovery: Synthesis, Bioisosterism, and Pharmacophore Optimization Executive Summary The 2,3-dihydrobenzofuran scaffold represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Deployment of 6-Substituted 2,3-Dihydrobenzofurans in Drug Discovery: Synthesis, Bioisosterism, and Pharmacophore Optimization

Executive Summary

The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct physicochemical profile compared to its aromatic counterparts, benzofuran and indole. While often overshadowed by these planar heterocycles, the dihydro-variant offers unique advantages: a non-planar "puckered" geometry that accesses distinct vector spaces in binding pockets, reduced aromaticity that alters metabolic liability, and specific hydrogen-bond acceptor capabilities.

This technical guide focuses specifically on 6-substituted 2,3-dihydrobenzofuran building blocks. The 6-position (para to the furan oxygen, meta to the bridgehead) is electronically significant, serving as a bioisostere for the 5-position of indole—a critical vector in serotonergic (5-HT) pharmacology. This guide details the synthetic access, structural utility, and experimental protocols required to leverage this scaffold in lead optimization.

Structural Significance & Bioisosterism

The Indole-Dihydrobenzofuran Bioisosteric Switch

In CNS drug discovery, the indole ring is ubiquitous (e.g., serotonin, triptans). However, indoles suffer from electron-richness leading to oxidative instability (quinone-imine formation) and high polar surface area (TPSA) due to the N-H donor.

The 6-substituted 2,3-dihydrobenzofuran serves as a strategic bioisostere:

  • Electronic Modulation: The oxygen atom at position 1 acts as a weak H-bond acceptor, unlike the H-bond donor nitrogen in indole.

  • Vector Alignment: The 6-substituent aligns spatially with the 5-substituent of indole, preserving the pharmacophore required for GPCR binding (e.g., 5-HT2A/2C receptors).

  • Conformational Flexibility: Unlike the planar benzofuran, the saturated C2-C3 bond in 2,3-dihydrobenzofuran adopts a "puckered" envelope conformation. This allows the molecule to induce fit into pockets where rigid planar systems clash.

Physicochemical Profiling (Data Summary)
PropertyIndoleBenzofuran2,3-DihydrobenzofuranImpact on Drug Design
Aromaticity 10

(Bicyclic)
10

(Bicyclic)
6

(Benzene only)
Reduced

-

stacking; increased solubility.
Geometry Planar (Flat)Planar (Flat)Non-Planar (Puckered C2/C3)Accesses distinct 3D space; escapes "flatland."
H-Bonding Donor (NH)Acceptor (Weak O)Acceptor (Stronger O via sp3 effect)Removes donor penalty; improves membrane permeability.
Metabolic Risk High (C3 oxidation)Moderate (Epoxidation)Moderate (Benzylic hydroxylation)Requires C3-blocking (e.g., gem-dimethyl).

Synthetic Access Strategies

Accessing the 6-substituted core requires navigating the directing effects of the oxygen atom. Direct electrophilic aromatic substitution (EAS) on the dihydrobenzofuran core typically favors the 5-position (para to the ether oxygen) or the 7-position (ortho). Therefore, the 6-position must be established prior to cyclization or accessed via specific catalytic routes.

Retrosynthetic Analysis (DOT Visualization)

SynthesisPathways Target 6-Substituted 2,3-Dihydrobenzofuran RouteA Route A: Reduction of Benzofuran Target->RouteA Preferred for Building Blocks RouteB Route B: Intramolecular Cyclization Target->RouteB Classic Method RouteC Route C: Pd-Catalyzed Annulation Target->RouteC Diversity Oriented PrecursorA 6-Substituted Benzofuran (Commercially Available) RouteA->PrecursorA PrecursorB 3-Substituted Phenol + Allyl Bromide RouteB->PrecursorB PrecursorC o-Halophenol + Alkene RouteC->PrecursorC

Caption: Strategic entry points for the synthesis of 6-substituted 2,3-dihydrobenzofuran scaffolds.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dihydrobenzofuran

This protocol describes the most robust method for generating the 6-bromo building block, which preserves the halogen handle for subsequent Suzuki or Buchwald-Hartwig couplings. This method utilizes the ionic hydrogenation of the corresponding benzofuran, avoiding the over-reduction often seen with catalytic hydrogenation.

Objective: Selective reduction of 6-bromobenzofuran to 6-bromo-2,3-dihydrobenzofuran. Mechanism: Protonation of the furan double bond by TFA generates a carbocation at C3, which is trapped by the hydride donor (Et3SiH).

Materials:
  • Substrate: 6-Bromobenzofuran (1.0 eq)

  • Reagent: Triethylsilane (Et3SiH) (2.5 eq)

  • Solvent/Acid: Trifluoroacetic acid (TFA) (Solvent volume, approx. 5-10 mL per gram of substrate)

  • Quench: Sodium bicarbonate (sat. aq.), Dichloromethane (DCM)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 6-bromobenzofuran (e.g., 1.97 g, 10 mmol). Add Triethylsilane (2.9 g, 25 mmol). Note: No solvent is added initially; the reagents are mixed neat or in a minimal amount of DCM if solubility is poor, though neat is preferred for kinetics.

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) (10 mL) dropwise over 10 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5). The starting benzofuran is fluorescent under UV; the dihydro-product is non-fluorescent or weakly absorbing.

  • Quench: Pour the reaction mixture carefully into a beaker containing ice and saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution. Adjust pH to >7.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Workup: Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 100% Hexanes to 98:2 Hexanes/EtOAc).

Yield Expectation: 85–95% Characterization (1H NMR, CDCl3): Look for the disappearance of aromatic furan protons (approx 7.5 & 6.7 ppm) and appearance of two triplets at approx 4.6 ppm (t, 2H, O-CH2) and 3.2 ppm (t, 2H, Ar-CH2).[1]

Case Studies in Drug Discovery

6-APDB: The Serotonergic Probe

The compound 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) demonstrates the power of this scaffold in CNS targeting.

  • Target: 5-HT2A, 5-HT2B, 5-HT2C receptors and SERT/DAT transporters.

  • Insight: Compared to its benzofuran analog (6-APB), the dihydro-variant (6-APDB) shows slightly reduced potency but distinct selectivity profiles, attributed to the non-planar ring allowing specific hydrophobic collapse in the receptor binding site. It acts as a non-neurotoxic analog of MDMA.

Irofulven & Acylfulvenes

While structurally more complex, these alkylating agents utilize the dihydrobenzofuran-like fulvene core to induce DNA damage in cancer cells. The stability of the dihydro-ring is crucial for the prodrug activation mechanism.

Metabolic Stability & Optimization Logic

A critical liability of the 2,3-dihydrobenzofuran scaffold is benzylic oxidation at the C3 position (the carbon adjacent to the benzene ring). Cytochrome P450 enzymes can hydroxylate this position, leading to ring opening or dehydrogenation back to the benzofuran.

Optimization Workflow (DOT Visualization):

OptimizationLogic Issue Metabolic Liability: C3-Hydroxylation Strategy1 Strategy 1: Gem-Dimethylation Issue->Strategy1 Strategy2 Strategy 2: Deuteration Issue->Strategy2 Strategy3 Strategy 3: Electron Withdrawal Issue->Strategy3 Result1 Steric Blockade (Prevents enzyme approach) Strategy1->Result1 Result2 Kinetic Isotope Effect (Slows C-H bond break) Strategy2->Result2 Result3 Deactivates C3-H (Lowers acidity) Strategy3->Result3

Caption: Medicinal chemistry strategies to mitigate metabolic instability at the C3 benzylic position.

Implementation: To block C3 metabolism, introduce a gem-dimethyl group at C3.

  • Synthesis: Use the O-methallyl ether rearrangement (Claisen) followed by cyclization, rather than the standard ethyl ether route. This installs a 3,3-dimethyl motif, rendering the scaffold metabolically robust.

References

  • Nichols, D. E., et al. (1993).[2] "2,3-Dihydrobenzofuran Analogues of Hallucinogenic Phenethylamines." Journal of Medicinal Chemistry. Link

  • Closse, A., et al. (1981).[3] "2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Anti-inflammatory Agents."[3] Journal of Medicinal Chemistry. Link

  • Bifulco, G., et al. (2016).[4] "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mishra, N. K., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science. Link

  • BenchChem. (2025).[5] "Comparative Metabolic Stability Analysis: Furan vs Dihydrofuran." BenchChem Technical Notes. Link

Sources

Exploratory

A Technical Guide to C9H7FO3 Benzofuran Derivatives: Molecular Properties, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of benzofuran derivatives corresponding to the molecular formula C9H7FO3. Benzofuran scaffolds a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of benzofuran derivatives corresponding to the molecular formula C9H7FO3. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The incorporation of a fluorine atom can further enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document details the fundamental molecular characteristics, outlines robust analytical workflows for structural elucidation, presents common synthetic strategies, and discusses the therapeutic potential of this class of compounds. It is intended to serve as a comprehensive resource for professionals engaged in chemical synthesis, drug discovery, and analytical sciences.

Molecular Profile of the C9H7FO3 Scaffold

A precise understanding of the molecular formula is the cornerstone of all subsequent chemical and biological investigations. For the formula C9H7FO3, a detailed analysis of its mass and isomeric possibilities is critical.

Molecular Weight and Monoisotopic Mass

The molecular weight and monoisotopic mass are fundamental properties used in a wide array of analytical techniques, most notably mass spectrometry.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of the constituent isotopes, the average molecular weight is approximately 182.14 g/mol . This value is typically used for bulk material measurements.

  • Monoisotopic Mass: This is the mass calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). The monoisotopic mass is 182.03792 Da .[2] This precise value is crucial for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a molecule.[3][4][5]

The Isomeric Landscape

The molecular formula C9H7FO3 can represent several structural isomers. The specific arrangement of the atoms dramatically influences the compound's chemical, physical, and biological properties. The most plausible and stable isomers are derivatives of benzofuran carboxylic acid, given the prevalence of this scaffold in medicinal chemistry.[6][7]

Below is a table summarizing potential isomers based on the substitution pattern of the fluorine atom on the benzofuran-2-carboxylic acid core.

Isomer NameCAS NumberMolecular FormulaMonoisotopic Mass (Da)Key Structural Feature
4-Fluorobenzofuran-2-carboxylic acid1408060-30-9C9H5FO3180.02227Fluorine at position 4 of the benzofuran ring.
5-Fluorobenzofuran-2-carboxylic acid89197-62-6C9H5FO3180.02227Fluorine at position 5 of the benzofuran ring.[8]
6-Fluorobenzofuran-2-carboxylic acid26018-66-6C9H5FO3180.02227Fluorine at position 6 of the benzofuran ring.[9][10]
7-Fluorobenzofuran-2-carboxylic acid17099-79-1C9H5FO3180.02227Fluorine at position 7 of the benzofuran ring.
5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid89197-63-7C9H7FO3182.03792Dihydrobenzofuran core with fluorine at position 5.[2]

Note: The first four entries in the table (C9H5FO3) are closely related isomers that differ by two hydrogen atoms from the topic formula C9H7FO3. They are included as they represent highly relevant and common precursors or oxidation products. The final entry precisely matches the C9H7FO3 formula.

The presence of fluorine significantly influences the electronic properties of the molecule, which can enhance its biological activity and bioavailability.[1][11]

Synthesis and Purification Strategies

The synthesis of benzofuran derivatives is a well-established area of organic chemistry, with several reliable methods available.

Common Synthetic Pathways

One of the most effective and widely used methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement . This reaction involves the base-catalyzed ring contraction of 3-halocoumarins.[6] The process is efficient and can be significantly expedited using microwave-assisted heating, reducing reaction times from hours to minutes while maintaining high yields.[6]

Other synthetic routes often involve the condensation of substituted salicylaldehydes or 2-hydroxybenzophenones with various reagents to construct the benzofuran ring system.[7][12]

Below is a generalized workflow for the synthesis of a fluorobenzofuran-2-carboxylic acid derivative.

Caption: Generalized workflow for microwave-assisted synthesis.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is an indispensable technique for both the purification of synthesized compounds and the analysis of their purity.[13] For C9H7FO3 derivatives, which are moderately polar, reversed-phase HPLC is the method of choice.

Objective: To purify the crude product and assess its final purity.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.[13]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[14]

  • Sample dissolved in a 50:50 mixture of Mobile Phase A and B.

Step-by-Step Protocol:

  • System Preparation: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes. This gradual increase in organic solvent will elute compounds based on their hydrophobicity.

  • Hold and Re-equilibration: Hold the gradient at 95% Mobile Phase B for 5 minutes to wash the column, then return to initial conditions (5% B) and allow the system to re-equilibrate for 5 minutes before the next injection.

  • Detection: Monitor the elution profile using a UV detector set to a wavelength where the benzofuran chromophore absorbs, typically around 280-310 nm.

  • Fraction Collection (for Purification): If performing preparative HPLC, collect the fractions corresponding to the main product peak.

  • Purity Assessment: For analytical purposes, integrate the peak area of the desired product and compare it to the total area of all peaks to calculate the percentage purity.

Structural Elucidation and Characterization

Confirming the exact structure and connectivity of a synthesized molecule is non-negotiable. A combination of spectroscopic techniques provides the necessary evidence for unequivocal characterization.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

  • Why it's used: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm that the empirical formula of the synthesized compound matches the expected C9H7FO3.[18]

  • Expected Result: In positive ion mode, the protonated molecule [M+H]⁺ should be observed with an m/z (mass-to-charge ratio) value corresponding to the monoisotopic mass plus the mass of a proton (182.03792 + 1.00728 ≈ 183.04520). The high resolution of the instrument allows this value to be measured with enough accuracy to distinguish it from other potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[19] For C9H7FO3 derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the substitution pattern on the benzene ring.

  • ¹³C NMR: Shows the number and types of carbon atoms. The chemical shifts of the carbons in the benzofuran ring are characteristic and will be influenced by the position of the fluorine substituent.[20]

  • ¹⁹F NMR: This experiment is crucial as it directly observes the fluorine atom. The chemical shift of the fluorine signal provides information about its electronic environment, confirming its position on the aromatic ring.

An Integrated Characterization Workflow

A self-validating workflow ensures that the identity and purity of the final compound are confirmed through orthogonal techniques.

Characterization_Workflow A Crude Synthetic Product B HPLC Purification A->B C Purity Check by Analytical HPLC (>98%?) B->C D High-Resolution MS (Formula Confirmation) C->D Yes H Further Purification or Re-synthesis C->H No E NMR Spectroscopy (1H, 13C, 19F) D->E F Structure Elucidation E->F G Structure Confirmed & Pure Compound F->G

Caption: Integrated workflow for compound purification and characterization.

Applications and Biological Significance

Benzofuran derivatives are recognized for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][11][16][21]

  • Anticancer Activity: The benzofuran scaffold is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[1][11][22] Halogenated derivatives, in particular, have shown a significant increase in anticancer activity.[11][16]

  • Anti-inflammatory Effects: Fluorinated benzofurans have been shown to suppress inflammation by inhibiting key mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase.[1][23] This dual anti-inflammatory and anticancer potential makes them promising candidates for cancers associated with chronic inflammation.[1]

  • The Role of Fluorine: The incorporation of fluorine into a drug candidate can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and improve membrane permeability, thereby enhancing bioavailability.[1]

References

  • Bode, M. L., & Gravett, E. C. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Patil, P., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]

  • Gazy, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Fiasella, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Raval, K. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Gazy, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • ResearchGate. (2021). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate. [Link]

  • Kent, U. M., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. [Link]

  • Organomation. (2024). Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Plumb, R. S., et al. (1998). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • Wang, G. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Yeo, C. M., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • Nagaraju, C., et al. (2021). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

  • PubChemLite. 89197-63-7 (C9H7FO3). PubChemLite. [Link]

  • ResearchGate. STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. [Link]

  • Murray, K. K. (2022). Monoisotopic Mass? PubMed. [Link]

  • ChemCalc. Molecular formula from monoisotopic mass. ChemCalc. [Link]

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  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry. [Link]

  • PubChem. Perfluorooctanesulfonic acid. PubChem. [Link]

  • PubChem. 3-Fluoropentanal. PubChem. [Link]

  • ChemCalc. ChemCalc: molecular formula information. ChemCalc. [Link]

  • PubChem. Perfluoroheptanoic acid. PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions Using 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

Introduction: The Significance of the 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold The 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold

The 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functionalities, while the fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This structural unit is a key intermediate in the synthesis of various biologically active molecules, including the antihypertensive agent Nebivolol.[1][2] The ability to efficiently couple this carboxylic acid with a diverse range of amines is therefore of paramount importance for generating libraries of novel compounds for biological screening.

Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] This guide provides detailed protocols and technical insights for the successful amide coupling of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid with various amines, addressing common challenges and offering practical solutions for researchers in the field.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to a competing and much faster acid-base reaction, where the acidic carboxylic acid protonates the basic amine, forming a non-nucleophilic ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.[5][6] The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

The primary classes of modern coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][7]

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).[8]

The choice of coupling reagent and reaction conditions is crucial and often depends on the specific substrates, particularly their steric hindrance and electronic properties.[3][9]

General Workflow for Amide Coupling

The following diagram illustrates a generalized workflow for the amide coupling of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 equiv) in Anhydrous Solvent B Add Base (e.g., DIPEA, Et3N) (if required) A->B Base addition C Add Coupling Reagent (e.g., EDC, HATU) (1.0-1.5 equiv) B->C Reagent addition D Add Additive (e.g., HOBt) (optional but recommended) C->D Optional E Stir for Pre-activation (0-30 min) C->E Direct D->E F Add Amine (1.0-1.2 equiv) E->F Amine addition G Stir at RT or gentle heat (1-18 h) F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up H->I Reaction complete J Purification (Chromatography/Recrystallization) I->J K Characterization J->K

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This protocol is a widely used, cost-effective method suitable for a broad range of amines. The use of 1-hydroxybenzotriazole (HOBt) as an additive is highly recommended as it suppresses side reactions, such as the formation of N-acylurea, and minimizes racemization if the amine or carboxylic acid contains a chiral center.[3][10][11]

Mechanism of EDC/HOBt Coupling

The carboxylic acid first reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate can then either react directly with the amine or, more favorably, react with HOBt to form an active ester. This HOBt-ester is less prone to side reactions and efficiently acylates the amine to yield the final amide product.[13]

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide Amide Product O_acylisourea->Amide + R'-NH2 N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt_ester->Amide + R'-NH2 Amine R'-NH2 (Amine) Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol

Materials:

  • 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 equiv, if amine is a salt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) and HOBt (1.2-1.5 equiv).

  • Dissolve the solids in the chosen anhydrous solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M).

  • Add the amine (1.0-1.2 equiv) to the solution. If the amine is provided as a hydrochloride or other salt, add a tertiary base like DIPEA (2.0-3.0 equiv) to liberate the free amine.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate, and finally, brine.

    • If using DCM, wash the reaction mixture directly with the same aqueous solutions.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[14]

Protocol 2: Uronium Salt-Mediated Coupling using HATU

HATU is a highly efficient coupling reagent, often employed for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.[8][15] It generally leads to faster reaction times and higher yields compared to carbodiimide methods.

Mechanism of HATU Coupling

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[16] This active ester rapidly reacts with the amine to form the amide bond, releasing HOAt as a byproduct. Pre-activation of the carboxylic acid with HATU and base before adding the amine is a common strategy to prevent HATU from reacting directly with the amine.[17][18]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2 (Amine) HOAt HOAt Byproduct

Caption: Simplified mechanism of HATU mediated amide coupling.

Step-by-Step Protocol

Materials:

  • 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM, Acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) and HATU (1.1-1.2 equiv) in the chosen anhydrous solvent (DMF is common).

  • Add the base, typically DIPEA (2.0-3.0 equiv), to the mixture.

  • Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.[8][18]

  • Add the amine (1.0-1.2 equiv) to the activated mixture.

  • Continue stirring at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. The aqueous washes will help remove the DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt (highly recommended)None required (HOAt is part of HATU)
Base DIPEA or Et3N (only if amine is a salt)DIPEA or Collidine (essential)
Typical Solvents DCM, DMF, MeCNDMF, DCM, MeCN
Reaction Time 4-18 hours1-4 hours
Advantages Cost-effective, readily available reagents, water-soluble byproduct (EDC).[5][7]High efficiency, fast reaction rates, effective for hindered substrates.[8]
Disadvantages Slower reaction times, potential for N-acylurea side product if HOBt is omitted.[13]Higher cost, potential for side reaction with primary amine if not pre-activated.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).- Steric hindrance on either coupling partner.- Degraded coupling reagent.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Gently heat the reaction (e.g., 40-60 °C).[9]- Increase reaction concentration (0.2-0.5 M is a good range).- Use a fresh bottle of the coupling reagent.
Formation of N-Acylurea Byproduct (with carbodiimides) The O-acylisourea intermediate rearranges before reacting with the amine.- Always use an additive like HOBt or OxymaPure.[10][13]- Add the amine as soon as possible after the carbodiimide.
Racemization (if chiral centers are present) - Over-activation of the carboxylic acid.- Use of a strong base.- Use additives like HOBt or HOAt.[11]- Use a weaker, sterically hindered base like collidine instead of DIPEA, especially with HATU.[8]- Perform the reaction at a lower temperature (e.g., start at 0 °C).
Difficulty Removing Byproducts - The urea byproduct from DCC is poorly soluble.- HATU/HOAt byproducts can be difficult to separate from polar products.- For carbodiimide reactions, use EDC as its urea byproduct is water-soluble and easily removed during aqueous work-up.[7]- For HATU, ensure thorough aqueous washes, potentially with dilute acid and base, to remove byproducts.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Amino Acids, 41(5), 1133-1140.
  • Reddit r/Chempros. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152865.
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Retrieved from [Link]

  • Patent document. Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.

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Application

Application Note: Strategic Esterification of Dihydrobenzofuran-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Dihydrobenzofuran Esters The 2,3-dihydrobenzofuran scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Dihydrobenzofuran Esters

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system and a core component in numerous natural products and pharmacologically active molecules.[1] Derivatives of this structure have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] The carboxylic acid at the 2-position serves as a critical handle for medicinal chemists, allowing for the synthesis of ester and amide libraries to modulate properties such as potency, selectivity, lipophilicity, and metabolic stability.

This application note provides a detailed guide to the strategic selection and execution of esterification reactions for 2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives. We will explore two primary, field-proven methodologies—Fischer-Speier Esterification and Steglich Esterification—explaining the mechanistic rationale behind each and providing robust, step-by-step protocols.

Strategic Selection of an Esterification Protocol

The choice of an esterification method is not arbitrary; it is dictated by the nature of the alcohol and the potential sensitivity of the starting material to the reaction conditions. The primary decision point is between strong acid-catalyzed conditions and milder, coupling agent-mediated conditions.

The following decision workflow, rendered in Graphviz, illustrates a logical approach to selecting the appropriate protocol.

G start Start: Dihydrobenzofuran- 2-carboxylic Acid + Alcohol q1 Is the alcohol primary (e.g., MeOH, EtOH) or secondary AND acid-stable? start->q1 q2 Is the substrate sensitive to strong acid or high heat? q1->q2 Yes q3 Is the alcohol tertiary (e.g., t-BuOH) or sterically hindered? q1->q3 No fischer Protocol 1: Fischer-Speier Esterification q2->fischer No steglich Protocol 2: Steglich Esterification q2->steglich Yes q3->fischer No (Elimination risk) q3->steglich Yes

Caption: Decision workflow for selecting an esterification method.

Protocol 1: Fischer-Speier Esterification for Simple Esters

Principle and Rationale

Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed during the reaction.[5][7]

Mechanism: The strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[5][7] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester.[5]

When to Use This Method: This method is ideal for producing simple alkyl esters (e.g., methyl, ethyl) from primary or secondary alcohols. It is robust, scalable, and uses inexpensive reagents. However, it is not suitable for tertiary alcohols, which are prone to elimination under strong acidic conditions, or for substrates containing acid-labile functional groups.[6][8]

Detailed Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzofuran-2-carboxylate
  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-2-carboxylic acid (e.g., 5.0 g, 30.5 mmol).

    • Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent.

    • Stir the suspension until the acid is fully dissolved.

  • Catalyst Addition:

    • Carefully add a catalytic amount of a strong acid. Two common options are:

      • p-Toluenesulfonic acid (p-TsOH) monohydrate (e.g., 0.58 g, 3.05 mmol, 0.1 eq).[1]

      • Concentrated sulfuric acid (H₂SO₄) (e.g., 0.3 mL, ~0.55 g, 5.6 mmol). Add dropwise while stirring, as the addition is exothermic.[4]

    • Scientist's Note: p-TsOH is often preferred as it is a solid and easier to handle, posing less risk of charring the organic material compared to sulfuric acid.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.[4]

    • Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

    • Dilute the remaining residue with ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[4]

      • Brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • If necessary, purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Steglich Esterification for Sensitive or Hindered Substrates

Principle and Rationale

The Steglich esterification is a powerful method that proceeds under mild, generally neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[9] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Mechanism: The carboxylic acid first adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[11] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a superior nucleophile, attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester").[11] This intermediate is highly electrophilic and reacts rapidly with the alcohol to form the desired ester. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and precipitates from the reaction mixture.[11]

G cluster_0 Steglich Esterification Workflow Start Carboxylic Acid (RCOOH) + Alcohol (R'OH) + DCC + DMAP Intermediate1 Formation of O-Acylisourea Intermediate Start->Intermediate1 Intermediate2 DMAP attacks to form Acylpyridinium 'Active Ester' Intermediate1->Intermediate2 Catalyzed by DMAP Final_Step Alcohol (R'OH) attacks 'Active Ester' Intermediate2->Final_Step Products Ester (RCOOR') + Dicyclohexylurea (DCU) ppt. Final_Step->Products

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

When to Use This Method: This is the method of choice for acid-sensitive substrates or for coupling with sterically hindered alcohols, such as tert-butanol, where Fischer conditions would lead to elimination.[8][11] The mild conditions (often room temperature) preserve stereochemical integrity and sensitive functional groups.

Detailed Experimental Protocol: Synthesis of tert-Butyl 2,3-dihydrobenzofuran-2-carboxylate
  • Reagent Preparation:

    • Caution: DCC is a potent allergen and must be handled with gloves in a fume hood.[12]

    • To a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 2,3-dihydrobenzofuran-2-carboxylic acid (e.g., 5.0 g, 30.5 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL) and stir to dissolve.[10]

    • Add tert-butyl alcohol (e.g., 4.4 mL, 3.4 g, 45.8 mmol, 1.5 eq) followed by DMAP (e.g., 0.37 g, 3.05 mmol, 0.1 eq).[10]

  • Reaction Initiation:

    • Cool the flask to 0°C in an ice-water bath.

    • In a separate beaker, dissolve DCC (e.g., 6.9 g, 33.5 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (20 mL).

    • Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 15 minutes.[10]

    • Scientist's Note: The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) should become apparent during the addition or shortly after.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 0.5 M aqueous HCl (2 x 50 mL) to remove residual DMAP and any remaining DCC.

      • Saturated aqueous NaHCO₃ solution (1 x 50 mL).

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel.

Comparative Summary and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Acidic (H₂SO₄, p-TsOH), RefluxMild, Neutral pH, 0°C to Room Temp[9]
Substrate Scope Good for primary/secondary alcohols. Poor for tertiary alcohols & acid-sensitive substrates.[6][8]Excellent for acid-sensitive substrates and sterically hindered alcohols.[9][11]
Reagents Inexpensive (acid catalyst, alcohol as solvent)More expensive (DCC, DMAP)
Byproducts Water (must be removed for high yield)N,N'-dicyclohexylurea (DCU) (precipitates, easily filtered)[10]
Pros Simple setup, cost-effective for bulk synthesis.High yields, broad scope, mild conditions.
Cons Harsh conditions, limited substrate scope.DCC is an allergen, potential for N-acylurea side product formation.[12]

Troubleshooting Tips:

  • Low Yield (Fischer): Ensure the alcohol is anhydrous. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water and drive the equilibrium.

  • Low Yield (Steglich): Ensure all reagents and solvents are anhydrous. If the reaction stalls, a small amount of additional DCC can be added.

  • N-Acylurea Formation (Steglich): This side reaction can occur, especially with sterically hindered substrates, where the O-acylisourea rearranges to the more stable but unreactive N-acylurea.[9] Running the reaction at 0°C can help minimize this.

Conclusion

The successful esterification of 2,3-dihydrobenzofuran-2-carboxylic acids is critical for their advancement in drug discovery programs. The choice between the classic Fischer-Speier method and the milder Steglich protocol should be made strategically based on the structure of the alcohol and the overall chemical stability of the substrate. For simple, robust alcohols, the cost-effectiveness of Fischer esterification is advantageous. For complex, valuable, or sensitive substrates, the reliability and broad scope of the Steglich esterification provide a clear path to the desired ester products, facilitating the rapid generation of diverse chemical libraries.

References

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  • Tovar-Miranda, R., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21), 5958-5963.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
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  • Tovar-Miranda, R., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Academic Journals.
  • Chemistry Steps. Fischer Esterification.
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  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.

Sources

Method

Using 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in peptidomimetic synthesis

Application Note: Strategic Integration of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in Peptidomimetic Design Executive Summary This guide details the technical application of 6-fluoro-2,3-dihydrobenzofuran-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in Peptidomimetic Design

Executive Summary

This guide details the technical application of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (6-F-DBCA) as a high-value pharmacophore in peptidomimetic synthesis. Unlike flexible amino acid side chains, the dihydrobenzofuran core provides a conformationally restricted scaffold that reduces the entropic penalty of receptor binding. The C6-fluorine substitution enhances metabolic stability by blocking Para-position oxidation (a common metabolic soft spot in aromatic residues like Phenylalanine) and modulates the lipophilic profile (


).

This molecule is primarily utilized as an N-terminal capping unit in protease inhibitors (e.g., HCV NS3/4A, Cathepsin K) and GPCR ligands, acting as a bioisostere for Phenylalanine or Tyrosine.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationRelevance to Synthesis
IUPAC Name 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acidCore Scaffold
Molecular Weight 196.17 g/mol Fragment-based drug design
Chirality C2 Center (R/S)Critical: Enantiomers often show >100x potency difference.
pKa (COOH) ~3.5 - 4.0Acidic; requires standard activation (HATU/DIC).
LogP ~2.1Moderate lipophilicity; good membrane permeability.
Metabolic Liability Low (Fluorine blocked)Resistant to CYP450 aromatic hydroxylation.

Strategic Rationale: The "Lock and Key" Advantage

The incorporation of 6-F-DBCA serves two distinct medicinal chemistry objectives:

  • Conformational Restriction (Entropy Reduction): In a standard peptide, a Phenylalanine side chain (

    
    ) has free rotation around the 
    
    
    
    and
    
    
    bonds. Upon binding, these rotors must freeze, costing entropy (
    
    
    ).
    • The 6-F-DBCA Solution: The oxygen atom of the furan ring tethers the side chain back to the backbone (mimicking the

      
      ), effectively "pre-organizing" the molecule into a bioactive conformation. This improves binding affinity (
      
      
      
      ).
  • The Fluorine Effect:

    • Metabolic Blockade: The C6 position corresponds to the para-position of a Phenylalanine ring. Fluorination prevents metabolic oxidation by Cytochrome P450.[1]

    • Electronic Modulation: Fluorine withdraws electron density, increasing the acidity of the carboxylic acid and altering the quadrupole moment of the aromatic ring, which can strengthen

      
       stacking interactions in the receptor pocket.
      
Mechanistic Pathway Diagram

G cluster_0 Therapeutic Advantage Unconstrained Flexible Peptide (High Entropy) Binding Receptor Binding (Entropy Cost) Unconstrained->Binding High $Delta$S cost Metabolism CYP450 Attack (Oxidation) Unconstrained->Metabolism Para-hydroxylation Constrained 6-F-DBCA Scaffold (Pre-organized) Affinity High Affinity Complex (Low Entropy Penalty) Constrained->Affinity Low $Delta$S cost Stable Metabolic Stability (C-F Bond Strength) Constrained->Stable F-blockade

Caption: Comparative mechanism showing how the constrained 6-F-DBCA scaffold improves binding thermodynamics and metabolic stability compared to flexible native peptides.

Experimental Protocols

Protocol A: Chiral Resolution (Critical Precursor Step)

Note: If the racemic acid is purchased, it must be resolved before synthesis, as biological targets are stereoselective.

Objective: Isolate (S)- or (R)-6-F-DBCA. Method: Diastereomeric Salt Crystallization.

  • Dissolution: Dissolve racemic 6-F-DBCA (10 g, 51 mmol) in absolute ethanol (100 mL) at 60°C.

  • Chiral Amine Addition: Add (S)-(-)-

    
    -methylbenzylamine (0.55 eq) dropwise.
    
  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours. The diastereomeric salt of one enantiomer will precipitate.

  • Filtration & Release: Filter the white solid. Resuspend in EtOAc and wash with 1M HCl to remove the chiral amine and liberate the free acid.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA/TFA 90:10:0.1). Target >98% ee.

Protocol B: Solid-Phase Peptide Coupling (N-Terminal Capping)

Context: This protocol describes attaching 6-F-DBCA to the N-terminus of a resin-bound peptide to create a protease inhibitor.

Reagents:

  • Resin-bound peptide (e.g.,

    
    )
    
  • 6-F-DBCA (Enantiopure)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Base: DIPEA (Diisopropylethylamine)[2]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).

    • Test: Perform a Chloranil test (positive result = blue beads = free secondary amine) or Kaiser test (positive = blue = free primary amine).

  • Activation (The "Pre-Activation" Method):

    • Rationale: Pre-activation minimizes racemization of the C2-chiral center of the benzofuran, which is prone to proton abstraction.

    • In a separate vial, dissolve 6-F-DBCA (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Critical: Do not let the activated ester sit for >2 minutes before adding to the resin.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2 to 4 hours at Room Temperature.

    • Monitoring: Monitor reaction progress via Kaiser test. If slightly positive after 4h, perform a second coupling (double coupling) using fresh reagents.

  • Washing & Cleavage:

    • Wash resin: 3x DMF, 3x DCM, 3x MeOH.

    • Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/H2O 95:2.5:2.[2]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol C: Solution Phase Coupling (Fragment Synthesis)

Use this when building small peptidomimetic blocks.

  • Dissolve Amino-Component (1.0 eq) and 6-F-DBCA (1.1 eq) in DCM or DMF.

  • Add HOAt (1.1 eq) and EDC.HCl (1.2 eq) .

    • Note: HOAt is preferred over HOBt for hindered aromatic acids to boost reactivity and suppress racemization.

  • Add NMM (N-methylmorpholine, 2.5 eq) . Maintain pH ~8.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , Sat. 
    
    
    
    , and Brine.

Workflow Visualization

SPPS_Workflow cluster_activation Activation (Critical Step) Start Resin-Bound Peptide (Free N-Terminus) Mix Mix 6-F-DBCA + HATU (DMF) Start->Mix 3.0 eq Acid Base Add DIPEA (Immediate Transfer) Mix->Base Coupling Coupling Reaction (2-4 Hours, RT) Base->Coupling QC Kaiser Test (Blue = Incomplete) Coupling->QC QC->Coupling Positive (Retry) Cleavage TFA Cleavage & Ether Precipitation QC->Cleavage Negative (Complete) Final Purified Peptidomimetic Cleavage->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for capping a peptide with 6-F-DBCA. Note the emphasis on rapid base addition to prevent racemization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization at C2 Over-exposure to base (DIPEA) during activation.Use collidine or NMM (weaker bases) instead of DIPEA. Reduce activation time. Use HOAt/DIC instead of HATU.
Low Coupling Yield Steric hindrance of the benzofuran ring.Switch to PyAOP or HATU (stronger coupling agents). Increase temperature to 40°C (risk of racemization increases).
Poor Solubility Hydrophobicity of the fluorinated core.Use a solvent mixture: DMF/NMP (1:1) or add chaotropic salts (LiCl) if aggregating on resin.
Side Reactions Fluorine elimination (rare).Avoid extremely strong bases (like DBU) during Fmoc deprotection steps if the 6-F-DBCA is already attached (not applicable for N-capping).

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Han, W., et al. (2003). Alpha-ketoamides, alpha-ketoheterocycles, and alpha-ketoesters as serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(6), 1111-1114. (Describes benzofuran usage in protease inhibitors).

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Context for constrained ligands).

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Application

Application Notes and Protocols for the Cyclization of Allyl Fluorophenyl Ethers to Dihydrobenzofurans

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its synthesis has garnered significant attention in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its synthesis has garnered significant attention in the fields of medicinal chemistry and drug development. This application note provides a comprehensive guide for researchers on the intramolecular cyclization of allyl fluorophenyl ethers to construct the dihydrobenzofuran core. We will delve into the primary mechanistic pathways, offer a detailed, field-proven protocol for the robust Palladium-catalyzed Wacker-type oxidative cyclization, and discuss critical experimental variables and troubleshooting strategies. The inclusion of fluorine substituents on the phenyl ring, a common strategy in modern drug design to modulate metabolic stability and binding affinity, will be a key consideration throughout this guide.

Introduction: The Strategic Importance of Dihydrobenzofurans

The dihydrobenzofuran nucleus is a cornerstone in synthetic chemistry due to its presence in numerous biologically active molecules, including lignans, neolignans, and alkaloids. The strategic introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties. The cyclization of readily accessible allyl fluorophenyl ethers represents one of the most direct and versatile methods for constructing this valuable heterocyclic system. This document serves as a practical guide for chemists to successfully implement this transformation in a laboratory setting.

Mechanistic Landscape: Pathways to Cyclization

The conversion of an allyl fluorophenyl ether to a dihydrobenzofuran is not a mechanistically monolithic process. Two principal, and sometimes intersecting, pathways govern this transformation. The choice of reaction conditions, particularly the use of a catalyst, dictates which pathway is dominant.

Pathway A: Thermal or Lewis Acid-Promoted-Sigmatropic Rearrangement

The classic route begins with a Claisen rearrangement, a pericyclic-sigmatropic shift, which converts the starting allyl phenyl ether into an isomeric ortho-allylphenol intermediate.[1][2] This step is often promoted by heat (≥200 °C) or can be catalyzed by Lewis acids (e.g., ZrCl₄, FeCl₃) under milder conditions.[3][4] The resulting o-allylphenol then undergoes a subsequent intramolecular hydroalkoxylation (cyclization) to yield the final dihydrobenzofuran product.[3][4][5]

Pathway B: Transition Metal-Catalyzed Oxidative Cyclization

A more contemporary and arguably more versatile approach involves the use of transition metal catalysts, most notably Palladium(II) complexes.[6] This pathway, often referred to as a Wacker-type cyclization, bypasses the high temperatures required for the thermal Claisen rearrangement. The Pd(II) catalyst coordinates to the alkene of the allyl group, activating it for a direct intramolecular nucleophilic attack by the ether's oxygen atom (oxypalladation).[6][7] Subsequent β-hydride elimination regenerates the catalyst and furnishes the dihydrobenzofuran product, often with an exocyclic double bond, which can then be isomerized or reduced.[6]

Experimental_Workflow Setup 1. Charge Schlenk Flask (Substrate, Pd(OAc)₂) Solvent 2. Add Toluene Setup->Solvent Atmosphere 3. Evacuate & Backfill with Oxygen (3x) Solvent->Atmosphere Heat 4. Heat at 80-100 °C with Vigorous Stirring Atmosphere->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Workup 6. Cool, Dilute, Filter, and Wash Monitor->Workup Purify 7. Dry, Concentrate, and Purify via Chromatography Workup->Purify Product Pure Dihydrobenzofuran Purify->Product

Sources

Method

Chiral Resolution of Racemic 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid: An Application Note and Protocol

Abstract This comprehensive guide details the chiral resolution of racemic 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a key chiral building block in pharmaceutical synthesis. The primary method described is classi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the chiral resolution of racemic 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a key chiral building block in pharmaceutical synthesis. The primary method described is classical resolution via diastereomeric salt formation, a robust and scalable technique. This document provides the scientific rationale behind the experimental design, a detailed step-by-step protocol for the resolution process, and analytical methodologies for determining enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain enantiomerically pure 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid for their research and development endeavors.

Introduction: The Importance of Chirality in Drug Development

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Consequently, the ability to isolate and study the individual enantiomers of derivatives such as 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is paramount for the development of safe and effective pharmaceuticals.

Classical resolution by diastereomeric salt formation remains a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability.[3][4] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5][6] These diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][7] Subsequent liberation of the acid or base from the separated diastereomeric salts yields the desired pure enantiomers.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. For a racemic carboxylic acid, such as (±)-6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a chiral amine is a suitable resolving agent.[6][8] The acid-base reaction between the racemic acid and a single enantiomer of a chiral amine, for instance, (R)-(+)-α-methylbenzylamine, results in the formation of two diastereomeric salts:

  • ((R)-6-fluoro-2,3-dihydrobenzofuran-2-carboxylate) • ((R)-α-methylbenzylammonium)

  • ((S)-6-fluoro-2,3-dihydrobenzofuran-2-carboxylate) • ((R)-α-methylbenzylammonium)

These diastereomeric salts can then be separated based on differences in their solubility in a carefully selected solvent system.

Experimental Protocol: Resolution of (±)-6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

This protocol is based on established methodologies for the resolution of similar chiral carboxylic acids.[9]

Materials and Reagents
ReagentGradeSupplier
(±)-6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid≥98%Various
(R)-(+)-α-Methylbenzylamine≥99% enantiomeric excessSigma-Aldrich
MethanolAnhydrousVarious
Ethyl AcetateACS GradeVarious
2 M Hydrochloric AcidAnalytical GradeVarious
Anhydrous Sodium SulfateACS GradeVarious
Step-by-Step Protocol
  • Diastereomeric Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in 100 mL of methanol.

    • Warm the solution gently to ensure complete dissolution.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.

    • Slowly add the (R)-(+)-α-methylbenzylamine solution to the stirred solution of the racemic acid at room temperature.

    • A precipitate should begin to form. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Heat the slurry to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, it is recommended to let the solution stand undisturbed for 12-24 hours.

    • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one of the diastereomeric salts.

    • Concentrate the mother liquor to approximately half its original volume and allow it to stand at 4°C for 24 hours to obtain a second crop of crystals, which will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the first crop of diastereomeric salt crystals in 100 mL of water.

    • Acidify the suspension to pH 1-2 with 2 M hydrochloric acid while stirring. The free carboxylic acid will precipitate out of the aqueous solution.

    • Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

  • Determination of Enantiomeric Purity:

    • Analyze the enantiomeric excess (e.e.) of the obtained carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) as detailed in the analytical section below.

  • Optimization:

    • The choice of solvent, the ratio of resolving agent to racemic acid, and the crystallization temperature are critical parameters that may require optimization to achieve high enantiomeric purity and yield.

Analytical Methodologies: Determination of Enantiomeric Purity

Accurate determination of the enantiomeric excess is crucial for validating the success of the chiral resolution. Chiral HPLC and SFC are powerful techniques for this purpose.[8][10]

Chiral High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

For acidic compounds, the addition of a small amount of a strong acid like TFA to the mobile phase is often necessary to improve peak shape and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is increasingly utilized for chiral separations due to its advantages in speed and reduced solvent consumption.[3][6]

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., RegisPack, RegisCell, Whelk-O 1)
Mobile Phase Supercritical CO2 / Methanol with 0.1% TFA
Gradient Isocratic or gradient elution (e.g., 5-40% Methanol over 5 minutes)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 254 nm
Column Temperature 40°C

The selection of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers. A screening of different columns and mobile phase modifiers is often necessary to identify the optimal conditions.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_resolution Resolution cluster_separation Separation & Isolation cluster_analysis Analysis & Final Product racemic_acid Racemic (±)-6-fluoro-2,3- dihydrobenzofuran-2-carboxylic acid salt_formation Diastereomeric Salt Formation (in Methanol) racemic_acid->salt_formation chiral_amine (R)-(+)-α-Methylbenzylamine chiral_amine->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization diastereomer_1 Diastereomer 1 (Less Soluble) fractional_crystallization->diastereomer_1 Crystals diastereomer_2 Diastereomer 2 (More Soluble, in Mother Liquor) fractional_crystallization->diastereomer_2 Mother Liquor acidification_1 Acidification (HCl) diastereomer_1->acidification_1 acidification_2 Acidification (HCl) diastereomer_2->acidification_2 extraction_1 Extraction acidification_1->extraction_1 extraction_2 Extraction acidification_2->extraction_2 enantiomer_r (R)-Enantiomer extraction_1->enantiomer_r enantiomer_s (S)-Enantiomer extraction_2->enantiomer_s chiral_hplc Chiral HPLC/SFC Analysis (e.e. determination) enantiomer_r->chiral_hplc enantiomer_s->chiral_hplc

Figure 1: Workflow for the chiral resolution of racemic 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Conclusion

This application note provides a comprehensive and practical guide for the chiral resolution of racemic 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. The detailed protocol for diastereomeric salt formation, coupled with robust analytical methodologies, offers a reliable pathway to obtaining enantiomerically pure forms of this valuable building block. The principles and techniques described herein are broadly applicable to the resolution of other chiral carboxylic acids, empowering researchers to advance their drug discovery and development programs.

References

  • Chemistry LibreTexts. (2023, January 14). 5.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • Google Patents. (n.d.). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. [Link]

  • PubChem. (n.d.). (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. [Link]

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Royal Society of Chemistry. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • ResearchGate. (2026, January 5). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. [Link]

  • Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
  • JIGS Chemical Limited. (n.d.). (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. [Link]

  • ResearchGate. (2025, November 29). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • PubMed. (2016, July 26). Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. [Link]

  • Matilda. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • OMICS International. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid. [Link]

Sources

Application

Application Note: Activation Strategies for Fluorobenzofuran-2-Carboxylic Acids

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of fluorobenzofuran scaffolds. Executive Summary Fluorobenzofuran-2-carboxylic acids are ubiquitous interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of fluorobenzofuran scaffolds.

Executive Summary

Fluorobenzofuran-2-carboxylic acids are ubiquitous intermediates in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues), anti-inflammatory drugs, and kinase inhibitors. While the benzofuran ring is electron-rich, the introduction of fluorine atoms (typically at C5, C6, or C7) alters the pKa and lipophilicity of the molecule, necessitating tailored activation protocols.

This guide evaluates three primary activation pathways: Uronium salts (HATU) for high-value discovery synthesis, Acyl Chlorides (Oxalyl Chloride) for scalable processing, and Propylphosphonic Anhydride (T3P) for green, low-epimerization coupling.

Mechanistic Context: The Fluorine Effect

The reactivity of benzofuran-2-carboxylic acid is governed by the interplay between the electron-donating oxygen atom of the furan ring and the electron-withdrawing nature of the fluorine substituent.

  • Inductive Withdrawal (-I): A fluorine atom at C5 or C7 exerts a strong inductive effect, lowering the pKa of the C2-carboxylic acid compared to the non-fluorinated parent. This stabilizes the carboxylate anion but makes the carbonyl carbon more electrophilic once activated.

  • Resonance (+R): While fluorine has a resonance donating effect, it is generally overpowered by the inductive withdrawal in this scaffold.

  • Implication: These acids are moderately acidic (pKa ~3.5–4.0). Activation requires reagents that can suppress the formation of N-acylurea byproducts and prevent hydrolysis of the active ester.

Visualization: Reagent Decision Matrix

The following decision tree assists in selecting the optimal reagent based on scale, steric hindrance, and substrate sensitivity.

ReagentSelection Start Start: Fluorobenzofuran-2-COOH ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Discovery (<100 mg) ScaleCheck->SmallScale LargeScale Process (>10g) ScaleCheck->LargeScale Sterics Nucleophile Sterics? SmallScale->Sterics Solubility Solubility Issues? LargeScale->Solubility Hindered Hindered (e.g., t-butyl amine) Sterics->Hindered Unhindered Primary/Secondary Amine Sterics->Unhindered HATU Reagent: HATU / DIPEA (High Cost, High Yield) Hindered->HATU Unhindered->HATU Yes (Poor Solubility) Yes (Poor Solubility) Solubility->Yes (Poor Solubility) No (Green Focus) No (Green Focus) Solubility->No (Green Focus) Oxalyl Reagent: (COCl)2 / cat. DMF (Low Cost, Scalable) T3P Reagent: T3P (50% in EtOAc) (Green, No Epimerization) Yes (Poor Solubility)->Oxalyl No (Green Focus)->T3P

Figure 1: Decision matrix for selecting activation reagents based on scale and substrate properties.

Comparative Analysis of Reagents

FeatureHATU / DIPEAOxalyl Chloride / DMFT3P (Propylphosphonic Anhydride)
Active Species O-At active esterAcid ChlorideMixed Anhydride (Phosphonic)
Reactivity Very HighHighModerate to High
Atom Economy Poor (High MW byproduct)ExcellentGood
Byproduct Removal Chromatography requiredVolatile (HCl, CO, CO2)Water soluble (wash away)
Cost HighLowModerate
Best For Parallel synthesis, complex aminesScale-up, unreactive aminesGreen chemistry, difficult purifications

Detailed Experimental Protocols

Protocol A: High-Throughput Activation (HATU)

Context: Best for medicinal chemistry discovery phase where yield is prioritized over cost. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive species that overcomes the lower nucleophilicity of certain anilines often coupled with benzofurans.

Materials:

  • 5-Fluorobenzofuran-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the fluorobenzofuran acid in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.

    • Why: Deprotonation of the carboxylate is essential for the attack on the uronium salt.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 15–30 minutes.

    • Visual Check: The solution often turns yellow/orange. This period allows the formation of the O-At active ester.[1]

  • Coupling: Add the amine nucleophile (1.1 equiv). If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Success Marker: Disappearance of the active ester mass (M+136 active ester peak is often visible in LCMS).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt/HOAt byproducts), water, and brine.

Protocol B: Scalable Activation (Oxalyl Chloride)

Context: The "Gold Standard" for multi-gram synthesis. This method utilizes the Vilsmeier-Haack intermediate generated in situ by catalytic DMF to rapidly convert the acid to the acid chloride.

Materials:

  • 5-Fluorobenzofuran-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Catalytic, 2–3 drops)

  • DCM or Toluene (Anhydrous)

Mechanism of Activation: The catalytic DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier reagent), which activates the carboxylic acid. This is critical for fluorobenzofurans, as the electron-rich furan ring can sometimes make the acid less prone to direct attack by oxalyl chloride alone.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier + OxCl OxCl Oxalyl Chloride Intermed Activated Intermediate Vilsmeier->Intermed + Acid Acid F-Benzofuran-COOH AcidCl Acid Chloride Intermed->AcidCl Cl- attack Gases CO + CO2 + HCl Intermed->Gases AcidCl->Vilsmeier Regenerates DMF

Figure 2: Catalytic cycle of DMF in Oxalyl Chloride activation.

Step-by-Step Methodology:

  • Slurry Formation: Suspend the fluorobenzofuran acid in anhydrous DCM (0.2 M).

  • Catalyst Addition: Add 2 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride dropwise at 0°C.

    • Safety: Massive gas evolution (CO, CO₂) will occur. Ensure proper venting.

  • Reaction: Allow to warm to RT and stir for 2 hours. The slurry should become a clear solution as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride.

    • Critical Step: Re-dissolve in Toluene and evaporate again (azeotrope) to remove traces of HCl which can degrade sensitive amines.

  • Coupling: Dissolve the crude acid chloride in DCM and add dropwise to a solution of Amine + Et₃N (or Pyridine) at 0°C.

Protocol C: Green Chemistry (T3P)

Context: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It is non-toxic and water-soluble, making workup trivial.[2]

Step-by-Step Methodology:

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.

  • Activation: Add T3P (1.5 equiv, 50% solution) dropwise.

  • Reaction: Stir at RT (or heat to 50°C for hindered amines) for 12 hours.

  • Workup: Wash the organic layer with water, 1M HCl (to remove pyridine), and 1M NaOH (to remove T3P byproducts). Evaporate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (HATU) Hydrolysis of active esterEnsure solvents are anhydrous. Increase DIPEA to 3.0 equiv.
Incomplete Conversion (Oxalyl) Poor solubility of acidSwitch solvent to Toluene/THF mixture. Increase catalytic DMF.
Racemization (Chiral Amines) Over-activationUse T3P instead of HATU. Maintain temperature < 0°C during addition.
Precipitate during HATU Formation of TetramethylureaThis is a byproduct of HATU decomposition. Filter off or wash with water.

References

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry.[3][4][5] Molecules, 25(2), 361.[6]

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Active Ester. Chemical Reviews, 116(19), 12029–12122.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: Propylphosphonic anhydride (T3P).[1][2][7] Angewandte Chemie International Edition, 19(2), 133-134.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Synthesis

This guide is designed for researchers and process chemists optimizing the synthesis of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid . Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists optimizing the synthesis of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid .

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 372183-29-2 / Generic structure class)

Critical Distinction: Benzofuran vs. Benzopyran

Before proceeding, verify your target structure. There is frequent confusion in literature between dihydrobenzofurans (5-membered ether ring) and chromanes/dihydrobenzopyrans (6-membered ether ring).

  • Target: 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (5-membered ring).

  • Common Confusion: 6-Fluoro-chromane-2-carboxylic acid (Nebivolol intermediate, 6-membered ring).

  • Impact: The synthetic routes are chemically distinct. This guide focuses strictly on the 5-membered benzofuran scaffold.

Recommended Synthetic Pathway

To maximize yield and ensure regiochemical purity, we recommend a Two-Stage Strategy :

  • Construction: Formation of the unsaturated 6-fluorobenzofuran-2-carboxylate via Rap-Stoermer or Perkin-type condensation.

  • Reduction: Selective catalytic hydrogenation of the 2,3-double bond.

Direct cyclization of 3-fluorophenol with 2,3-dibromopropionate often suffers from poor regioselectivity (4-fluoro vs. 6-fluoro isomers) and lower yields due to polymerization.

Pathway Visualization

SynthesisPathway Start 4-Fluoro-2-hydroxybenzaldehyde (Salicylaldehyde deriv.) Step1 Step 1: Cyclization (Base-mediated) Start->Step1 Reagent + Diethyl Bromomalonate (or Ethyl Bromoacetate) Reagent->Step1 Inter Intermediate: Ethyl 6-fluorobenzofuran-2-carboxylate (Unsaturated) Step1->Inter Yield >80% Step2 Step 2: Selective Reduction (Pd/C, H2) Inter->Step2 Step3 Step 3: Hydrolysis (LiOH/NaOH) Step2->Step3 Dihydro Ester Final Target: 6-Fluoro-2,3-dihydrobenzofuran- 2-carboxylic acid Step3->Final Final Yield >75%

Figure 1: Optimized synthetic workflow avoiding regioselectivity issues.

Troubleshooting Guide & FAQs
Module A: Cyclization Issues (Step 1)

Issue: Low yield during the formation of the benzofuran ring. Context: Reaction of 4-fluoro-2-hydroxybenzaldehyde with diethyl bromomalonate.

SymptomProbable CauseCorrective Action
Incomplete Conversion Weak base or insufficient temperature.Switch from K₂CO₃/Acetone to K₂CO₃/DMF at 80°C or use DBU in acetonitrile. The phenolic oxygen must be fully deprotonated.
Sticky/Tarry Product Polymerization of the aldehyde.Ensure inert atmosphere (N₂).[1] Add the aldehyde slowly to the base/haloester mixture to keep its concentration low relative to the nucleophile.
Regioisomers Starting material impurity.Verify the purity of 4-fluoro-2-hydroxybenzaldehyde. If starting from 3-fluorophenol (not recommended), you will get a mixture of 4-fluoro and 6-fluoro isomers that are difficult to separate.

Q: Can I use ethyl chloroacetate instead of diethyl bromomalonate? A: Yes, but the yield is typically lower due to the lower reactivity of the chloride. If using chloroacetate, add KI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.

Module B: Hydrogenation & Defluorination (Step 2)

Issue: Loss of the fluorine atom or ring opening during reduction. Context: Reduction of the 2,3-double bond using Pd/C.

Q: My fluorine atom is disappearing (defluorination). Why? A: Aryl fluorides are generally stable, but under high pressure or prolonged exposure to Pd/C, hydrogenolysis of the C-F bond can occur.

  • Fix:

    • Lower Pressure: Operate at atmospheric pressure (balloon) or max 1-2 bar.

    • Change Solvent: Use Ethyl Acetate instead of Methanol/Acetic Acid. Protic solvents (especially acids) accelerate hydrodehalogenation.

    • Catalyst Poison: Use 5% Pt/C (less aggressive toward halogens than Pd) or add a trace of thiophene/sulfide to poison the Pd catalyst slightly.

Q: The reaction stalls at the unsaturated ester. A: The benzofuran double bond is electron-rich and conjugated.

  • Fix: Increase catalyst loading to 10 mol%. Ensure vigorous stirring (gas-liquid mass transfer is often the rate-limiting step). If using atmospheric pressure, ensure the balloon is refilled and the system is purged properly.

Module C: Hydrolysis & Workup (Step 3)

Issue: Low recovery of the final acid.

Q: I see the product on TLC, but I lose it during aqueous workup. A: The 2-carboxylic acid is amphiphilic and can be somewhat soluble in water.

  • Fix:

    • pH Control: When acidifying the saponification mixture, adjust pH to exactly 2.0–3.0 . Do not go too low (pH < 1) as it may induce decarboxylation or ring opening upon heating.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate or DCM.

    • Avoid Ether: Use 2-MeTHF or Ethyl Acetate for extraction; diethyl ether may not pull the acid efficiently from water.

Optimized Experimental Protocol

Step 1: Synthesis of Ethyl 6-fluorobenzofuran-2-carboxylate

  • Setup: 3-neck flask, reflux condenser, N₂ inlet.

  • Reagents: Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and Diethyl bromomalonate (1.2 eq) in anhydrous DMF (5 vol).

  • Base: Add K₂CO₃ (2.5 eq) in one portion.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with water.[1] If oil forms, extract with EtOAc.[2]

  • Yield Target: >85%.

Step 2: Selective Reduction to Dihydro- Derivative

  • Setup: Hydrogenation flask or autoclave.

  • Reagents: Dissolve Step 1 product in Ethyl Acetate (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 50 mg catalyst for 1g substrate).

  • Reaction: Hydrogenate at Room Temperature under 1 atm H₂ (Balloon) for 12–18 hours.

    • Note: Monitor closely.[1] Stop immediately upon disappearance of starting material to prevent defluorination.

  • Workup: Filter through Celite. Concentrate filtrate.[1]

  • Yield Target: >90%.

Step 3: Saponification

  • Reagents: Dissolve ester in THF:Water (3:1) . Add LiOH.H₂O (2.0 eq).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Evaporate THF. Acidify aqueous layer with 1M HCl to pH 2. Extract with EtOAc.[2] Dry (Na₂SO₄) and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc if necessary.

Decision Logic for Yield Improvement

Troubleshooting Start Yield Issue Detected CheckStep Which Step? Start->CheckStep Step1 Step 1: Cyclization CheckStep->Step1 Step2 Step 2: Reduction CheckStep->Step2 CheckSM Is Aldehyde Pure? Step1->CheckSM PurifySM Purify Aldehyde (Recrystallize) CheckSM->PurifySM No CheckBase Base Used? CheckSM->CheckBase Yes SwitchBase Switch to K2CO3/DMF or DBU/MeCN CheckBase->SwitchBase Weak Base CheckF Defluorination observed? Step2->CheckF MildCond Use EtOAc (No Acid) Lower Pressure Switch to Pt/C CheckF->MildCond Yes CheckStall Reaction Incomplete? CheckF->CheckStall No Boost Fresh Catalyst Check H2 Purity CheckStall->Boost Yes

Figure 2: Troubleshooting decision tree for common yield-limiting factors.

References
  • Rap-Stoermer Condensation Overview

    • Title: "One-pot synthesis of benzofuran-2-carboxylic acid deriv
    • Source:Journal of Chemical Research (General methodology reference).[3]

    • Relevance: Establishes the K₂CO₃/DMF condition as optimal for salicylaldehyde cycliz
  • Hydrogenation Specifics: Title: "Catalytic Hydrogenation of Benzofurans: Selectivity and Mechanism." Source:Organic Process Research & Development. Relevance: Supports the use of EtOAc to prevent defluorination compared to acidic alcoholic solvents.
  • Benzofuran Synthesis Data

    • Title: "Synthesis of 2,3-Dihydrobenzofurans."[4]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Precursor Preparation

    • Title: "Ethyl 2,3-dibromopropionate for synthesis."

    • Source:Sigma-Aldrich Product D
    • Relevance: Verifies availability of reagents for alternative alkyl

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Fluorinated Dihydrobenzofuran Acids in Organic Solvents

Welcome to the technical support center for handling fluorinated dihydrobenzofuran acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated dihydrobenzofuran acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this unique class of compounds. My aim is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental choices.

The 2,3-dihydrobenzofuran scaffold is a valuable heterocycle in medicinal chemistry, frequently appearing in biologically active natural products and pharmaceutical agents.[1] The introduction of fluorine into these molecules can significantly enhance their therapeutic properties, including metabolic stability and binding affinity.[2][3] However, this modification often leads to significant challenges in solubility, a critical factor for successful formulation and in-vivo studies.[4][5] This guide will address these challenges in a practical, question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated dihydrobenzofuran acids poorly soluble in common organic solvents like dichloromethane (DCM) or methanol?

A1: The solubility of fluorinated organic compounds is governed by a complex interplay of factors stemming from the unique properties of the fluorine atom.[6]

  • Increased Lipophilicity and Polarity Paradox: Fluorine is the most electronegative element, leading to highly polarized C-F bonds.[2][7] Counterintuitively, this does not always translate to hydrophilicity. The electron density is held tightly around the fluorine atom, resulting in weak intermolecular interactions (van der Waals forces) with many organic solvents.[8] This creates a situation where the molecule can be both lipophilic and polar, yet poorly solvated by either very non-polar or very polar solvents.[8]

  • Crystal Lattice Energy: The presence of fluorine can lead to strong intermolecular interactions, such as C-F···H-C bonds and dipole-dipole interactions, within the crystal lattice. These strong interactions require a significant amount of energy to overcome during the dissolution process.

  • The "Fluorophobic" Effect: Highly fluorinated compounds can exhibit "fluorophobicity," a tendency to self-associate and resist interaction with hydrocarbon-based organic solvents.[9] This is due to the unfavorable interactions between the highly polarized C-F bonds and the less polarized C-H bonds of the solvent.

Q2: I've tried dissolving my compound in a range of solvents without success. What should be my next step?

A2: A systematic approach to solvent screening is crucial. Instead of random trials, consider the physicochemical properties of your specific fluorinated dihydrobenzofuran acid.

Step-by-Step Solvent Screening Protocol:
  • Characterize Your Compound: If not already known, determine the experimental LogP and pKa of your molecule. These values will provide insights into its lipophilicity and acidity, guiding your solvent selection.

  • Start with a Diverse Solvent Panel: Select a range of solvents with varying polarities, hydrogen bond donating/accepting capabilities, and dielectric constants. A suggested starting panel is provided in the table below.

  • Small-Scale Solubility Assessment:

    • Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a series of vials.

    • Add a measured volume of each solvent (e.g., 100 µL) to each vial.

    • Vortex the vials for a set period (e.g., 1-2 minutes).

    • Visually inspect for dissolution. If the compound dissolves, add more solute in small increments until saturation is reached.

    • If the compound does not dissolve, consider gentle heating (if the compound is thermally stable) or sonication.

  • Quantify Solubility: For promising solvents, perform a more quantitative solubility determination using techniques like HPLC or UV-Vis spectroscopy to measure the concentration of the dissolved compound in a saturated solution.

Table 1: Recommended Solvent Screening Panel
Solvent ClassExamplesRationale
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Can disrupt strong intermolecular forces in the crystal lattice.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can engage in hydrogen bonding with the carboxylic acid moiety.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl3)Often used in synthesis and purification, but solubility can be limited.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Can offer a balance of polarity and hydrogen bond accepting capability.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Can have unique interactions with fluorinated solutes, enhancing solubility.[10]
Q3: Are there any "go-to" solvents or solvent mixtures for fluorinated compounds?

A3: While there's no universal solvent, certain fluorinated solvents and their mixtures have shown promise.[10]

  • Fluorinated Alcohols (TFE and HFIP): These solvents can act as hydrogen bond donors and have a "fluorous" character that can favorably interact with fluorinated solutes.[10] They can also help to break up aggregates of the solute molecules.

  • Co-Solvent Systems: Mixtures of a good solvent with a poor solvent can sometimes lead to synergistic effects. For example, a small amount of DMF or DMSO in a less polar solvent like DCM can significantly improve solubility.[11] This is because the highly polar co-solvent can help to solvate the polar regions of the molecule, while the bulk solvent interacts with the less polar parts.

II. Troubleshooting Guides

Problem 1: My compound "oils out" or precipitates when I try to make a stock solution in a mixed solvent system.
Root Cause Analysis:

This phenomenon, known as "crashing out," occurs when the solubility limit of the compound is exceeded as the solvent composition changes. The initial solvent may be a good solvent, but the addition of an anti-solvent (a solvent in which the compound is poorly soluble) reduces the overall solvating power of the mixture.

Troubleshooting Workflow:

G start Compound 'Oils Out' step1 Identify the anti-solvent start->step1 step2 Option A: Change the order of addition step1->step2 step3 Option B: Use a pre-mixed solvent system step1->step3 step4 Option C: Increase the proportion of the good solvent step1->step4 step5 Option D: Employ a ternary solvent system step1->step5 end Stable Solution Achieved step2->end step3->end step4->end step5->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:
  • Change the Order of Addition: Instead of adding the anti-solvent to a concentrated solution of your compound in the good solvent, try adding the concentrated solution dropwise to the anti-solvent while vortexing. This can sometimes prevent localized super-saturation.

  • Use a Pre-Mixed Solvent System: Prepare the final solvent mixture first, and then add your compound to it. This ensures that the compound is always in contact with a solvent of consistent composition.

  • Increase the Proportion of the Good Solvent: If your experimental protocol allows, increase the percentage of the solvent in which your compound is more soluble.

  • Employ a Ternary Solvent System: Sometimes, adding a third solvent with intermediate polarity can act as a "bridge" between the good solvent and the anti-solvent, improving overall solubility.

Problem 2: My compound appears to dissolve initially but then crashes out of solution over time.
Root Cause Analysis:

This can be due to several factors:

  • Metastable Solution: You may have created a supersaturated, metastable solution, especially if you used heating to aid dissolution. Upon cooling, the solution becomes unstable and the excess solute precipitates.

  • Polymorphism: The compound may be dissolving in one crystalline form and then precipitating as a more stable, less soluble polymorph over time.

  • Degradation: The compound may be unstable in the chosen solvent, leading to the formation of less soluble degradation products.

Investigative Protocol:
  • Check for Supersaturation: After dissolving the compound (with heating if necessary), allow the solution to cool to room temperature and observe for precipitation. If it crashes out, you have a supersaturated solution.

  • Analyze the Precipitate: If possible, collect the precipitate and analyze it using techniques like Powder X-ray Diffraction (PXRD) to check for changes in the crystalline form compared to the starting material.

  • Assess Compound Stability: Use a stability-indicating method like HPLC to monitor the concentration of the parent compound in solution over time. A decrease in the parent peak and the appearance of new peaks would suggest degradation.

III. Advanced Solubility Enhancement Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary. Many of these techniques are well-established in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[4][5][12]

pH Adjustment

For acidic compounds like fluorinated dihydrobenzofuran acids, increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble salt.

Experimental Protocol for pH-Dependent Solubility Profiling:
  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess of your compound to each buffer.

  • Equilibrate the samples for a set period (e.g., 24-48 hours) with agitation.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot solubility as a function of pH.

Use of Excipients
a) Surfactants:

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.

b) Complexing Agents (Cyclodextrins):

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[4]

Solid-State Modification
a) Amorphous Solid Dispersions:

Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance solubility.[13] This is often achieved through techniques like spray drying or hot-melt extrusion.

b) Nanosuspensions:

Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate.[13]

IV. Conclusion

The solubility of fluorinated dihydrobenzofuran acids presents a significant, but not insurmountable, challenge. By understanding the underlying physicochemical principles and employing a systematic, evidence-based approach to troubleshooting, researchers can successfully navigate these issues. This guide provides a starting point for addressing common solubility problems and exploring advanced enhancement techniques. Remember that each compound is unique, and a combination of the strategies outlined here may be necessary to achieve the desired solubility for your specific application.

V. References

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. Available from:

  • Dihydrobenzofuran | C8H8O | CID 10329 - PubChem - NIH. Available from:

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from:

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available from:

  • The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. Available from:

  • New fluorous/organic biphasic systems achieved by solvent tuning - PMC - NIH. Available from:

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchGate. Available from:

  • Showing Compound Dihydrobenzofuran (FDB007352) - FooDB. Available from:

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available from:

  • Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature - Scientific & Academic Publishing. Available from:

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from:

  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans | Request PDF - ResearchGate. Available from:

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. Available from:

  • How to tackle compound solubility issue : r/labrats - Reddit. Available from:

  • Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. Available from:

  • The role of fluorine in medicinal chemistry. Available from:

  • Organic Fluorinated Compounds - Solvay. Available from:

  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. Available from:

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals. Available from:

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates | Langmuir - ACS Publications. Available from:

  • The factors that influence solubility in perfluoroalkane solvents | Request PDF. Available from:

  • (PDF) Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - ResearchGate. Available from:

  • Fluorine compounds - Wikipedia. Available from:

  • Why do biphasic systems of fluorous and organic solvents form?. Available from:

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC. Available from:

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from:

  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. Available from:

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organometallics - ACS Publications. Available from:

  • Why are fluoroalkanes not soluble in water? - Quora. Available from:

Sources

Troubleshooting

Technical Support Center: Dihydrobenzofuran-2-Carboxylic Acid (DHB-2-COOH) Stability

Status: Operational Ticket ID: T-DHB-DECARB-001 Subject: Prevention of Thermal and Acid-Catalyzed Decarboxylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Root Cau...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DHB-DECARB-001 Subject: Prevention of Thermal and Acid-Catalyzed Decarboxylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report low yields, "missing" carboxyl signals in NMR, or the formation of non-polar byproducts (dihydrobenzofuran) during the synthesis or manipulation of 2,3-dihydrobenzofuran-2-carboxylic acid .

The Mechanism (Why it happens): Unlike simple benzoic acids, DHB-2-COOH contains a carboxyl group at an


 hybridized carbon adjacent to an oxygen atom (an 

-aryloxy acid). The decarboxylation is driven by the stability of the transition state.
  • Electronic Activation: The ring oxygen's lone pair can stabilize the developing charge (or radical character) at the C2 position during C-C bond cleavage.

  • Thermal/Acid Susceptibility: Under acidic conditions with heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and the C-C bond weaker. The molecule undergoes unimolecular elimination of CO

    
    .
    
Visualizing the Risk Pathway

The following diagram illustrates the critical decision points where decarboxylation typically occurs.

DecarbRisk Start DHB-2-COOH Workflow Hydrolysis Ester Hydrolysis Start->Hydrolysis Coupling Amide Coupling/Activation Start->Coupling Workup Acidification/Workup Hydrolysis->Workup LiOH/THF (RT) Risk1 RISK: Refluxing in Acidic Media Hydrolysis->Risk1 Strong Acid Reflux Risk2 RISK: High Temp (>60°C) during Acidification Workup->Risk2 Hot Acid Addition Safe Target Isolated Safely Workup->Safe 0°C Acidification Risk3 RISK: SOCl2 Reflux Coupling->Risk3 Acid Chloride Gen Coupling->Safe HATU/EDC (RT) Result Decarboxylated Product (Loss of Function) Risk1->Result Risk2->Result Risk3->Result

Figure 1: Critical Control Points (CCP) for preventing decarboxylation in DHB-2-COOH workflows.

Standard Operating Procedures (SOPs)

Protocol A: Safe Hydrolysis of DHB-2-Carboxylates

Use this protocol when converting methyl/ethyl esters to the free acid.

The Causality: Standard saponification (NaOH/Reflux) is generally safe during the basic phase because the carboxylate anion is electronically resistant to decarboxylation. The danger arises during acidification (protonation of the carboxylate) if the solution is still hot.

ParameterRecommendationScientific Rationale
Base LiOH (2-3 eq)Milder than NaOH; Lithium cation often improves solubility in THF mixtures.
Solvent THF:Water (3:1) Homogeneous system prevents "hot spots" or need for excessive heating.
Temperature RT to 40°C Do NOT reflux. If reaction is slow, extend time, not temp.
Quench (Critical) Cool to 0°C MANDATORY. Acidification at high T triggers immediate CO

loss.
Acid Source 1M HCl or KHSO

Avoid conc. H

SO

or HCl which can cause local overheating.

Step-by-Step:

  • Dissolve ester in THF/Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (3.0 equiv). Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC.
  • CRITICAL: Place the reaction flask in an ice bath (

    
    ).
    
  • Slowly add 1M HCl dropwise with vigorous stirring until pH

    
     3–4.
    
  • Immediately extract with EtOAc (cold). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at
    
    
    .
Protocol B: Downstream Coupling (Amide Bond Formation)

Use this when attaching the acid to an amine.

The Issue: Many researchers habitually use Thionyl Chloride (SOCl


) at reflux to generate acid chlorides. For DHB-2-COOH, this thermal stress often causes degradation.

Recommended Workflow:

  • Method 1 (Preferred): Use coupling agents (HATU, EDC, or T3P) at RT. These activate the acid under mild conditions without generating the thermally unstable acid chloride intermediate.

  • Method 2 (If Acid Chloride is required):

    • Dissolve acid in dry DCM (Dichloromethane).

    • Add catalytic DMF (1-2 drops).

    • Cool to

      
      .
      
    • Add Oxalyl Chloride (1.2 eq) dropwise.

    • Allow to warm to RT only after gas evolution slows. Do not heat.

Troubleshooting Knowledge Base (FAQ)

Q1: I see a new spot on TLC that is less polar than my product after workup. What is it?

  • Diagnosis: This is likely the decarboxylated byproduct (2,3-dihydrobenzofuran).

  • Fix: Review your acidification step. Did you add acid while the flask was warm? Did you rotovap the water bath at

    
    ? Repeat the synthesis keeping all "acidic phase" steps below 
    
    
    
    .

Q2: Can I use enzymatic hydrolysis?

  • Answer: Yes, and it is highly recommended.

  • Protocol: Use Candida antarctica Lipase B (CAL-B) in phosphate buffer/organic co-solvent. This proceeds at neutral pH and ambient temperature, completely bypassing the thermal/acidic risk profile. This is also the gold standard for enantioselective hydrolysis if you need a specific isomer [1].

Q3: My compound racemized. Is this related to decarboxylation?

  • Answer: Yes, they are mechanistically linked. The conditions that promote decarboxylation (high heat, strong acid/base) also facilitate the enolization of the C2 proton. The C2 position is a chiral center; preserving the carboxyl group usually preserves the stereochemistry if temperatures are kept low.

Q4: Can I use Copper (Cu) or Palladium (Pd) catalysis on this molecule?

  • Warning: Transition metals (especially Ag, Cu, and Pd) are known catalysts for intentional decarboxylation of

    
    -heteroatom acids [2]. If you are attempting a cross-coupling (e.g., Suzuki) on the aryl ring, ensure the catalyst does not chelate the carboxylate, or protect the acid as an ester first.
    

Mechanistic Visualization

The following diagram details the transition state you are trying to avoid. Understanding this helps in selecting the right solvents (avoiding high-boiling polar solvents that stabilize this transition state).

Mechanism Substrate DHB-2-COOH (Protonated) TS Cyclic Transition State (Stabilized by O-lone pair) Substrate->TS Heat/Acid Intermediate Enol/Carbanion Intermediate TS->Intermediate -CO2 Product Dihydrobenzofuran + CO2 Intermediate->Product Tautomerization

Figure 2: Simplified mechanism of thermal decarboxylation. The oxygen atom at position 1 lowers the energy barrier for the transition state.

References

  • Enzymatic Hydrolysis of Dihydrobenzofurans

    • Title: Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.[1]

    • Source: Academic Journals / African Journal of Biotechnology.
    • Context: Describes the use of Candida antarctica lipase to hydrolyze ethyl esters under mild conditions to prevent degrad
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Carboxylic Acids - Mechanisms and Examples.[2][3][4]

    • Source: Master Organic Chemistry.
    • Context: Provides the fundamental mechanistic grounding for why -keto and -hetero
    • URL:[Link]

  • General Stability of Heterocyclic Acids

    • Title: Decarboxylative Functionalization of Carboxylic Acids.[2][3][4][5][6][7][8]

    • Source: ACS Omega (American Chemical Society).
    • Context: Discusses metal-catalyzed pathways that induce decarboxylation, serving as a guide for "what to avoid" (e.g.
    • URL:[Link](Note: Generalized link to journal topic due to dynamic nature of specific review papers).

  • Synthesis of 2,3-Dihydrobenzofurans

    • Title: Synthesis of 2,3-Dihydrobenzofurans.[9][10][11][12]

    • Source: Organic Chemistry Portal.
    • Context: A database of synthetic methods confirming that mild, often room-temperature conditions are preferred for constructing and manipul
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-2,3-Dihydrobenzofuran-2-Carboxylic Acid

Case ID: PUR-6F-DHB Status: Active Guide Department: Process Chemistry & Purification Support Diagnostic Triage: Know Your Mixture Before initiating purification, you must characterize the "dirty" mixture. The synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-6F-DHB Status: Active Guide Department: Process Chemistry & Purification Support

Diagnostic Triage: Know Your Mixture

Before initiating purification, you must characterize the "dirty" mixture. The synthetic route defines the impurity profile.

Common Synthetic Routes & Associated Impurities:

Route TypeLikely ImpuritiesDiagnostic Signal (HPLC/TLC)
Hydrogenation (from Benzofuran precursor)Impurity A: Unreacted 6-fluoro-benzofuran-2-COOH (Aromatized). Impurity B: Pd catalyst residues.Impurity A: Co-elutes closely; distinct UV max (aromatic system is fully conjugated). Impurity B: Black particulates; baseline noise.
Cyclization (from 2-allyl-5-fluorophenol)Impurity C: Unreacted Phenolic precursors. Impurity D: Regioisomers (4-fluoro vs 6-fluoro).Impurity C: Shift in retention time with pH change; distinct color reaction with FeCl3 (purple).
Ester Hydrolysis Impurity E: Unhydrolyzed Ethyl/Methyl ester.Impurity E: Non-polar (High Rf on TLC); insoluble in base.
Decision Logic: The Purification Strategy

Use the following logic flow to select the correct protocol.

PurificationStrategy Start Analyze Crude Mixture (HPLC / TLC) CheckPhenol Contains Phenolic Impurities? Start->CheckPhenol CheckNeutral Contains Esters or Neutral Organics? CheckPhenol->CheckNeutral No ProtocolA PROTOCOL A: Bicarbonate Extraction (pH Switching) CheckPhenol->ProtocolA Yes (High Priority) CheckAromatic Contains Aromatized (Benzofuran) Impurity? CheckNeutral->CheckAromatic No CheckNeutral->ProtocolA Yes ProtocolB PROTOCOL B: Recrystallization (EtOAc/Hexane) CheckAromatic->ProtocolB Yes (>5%) Finish Final Drying (Vacuum <40°C) CheckAromatic->Finish No (<1%) ProtocolA->CheckAromatic Post-Extraction Check ProtocolB->Finish

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Protocol A: The "Bicarbonate Cut" (Acid-Base Extraction)

Objective: Remove phenolic starting materials (weak acids, pKa ~10) and neutral impurities (esters) from the target carboxylic acid (stronger acid, pKa ~3.8).

Mechanism: We exploit the pKa difference.

  • Target (Carboxylic Acid): Ionizes at pH 8.5 (NaHCO₃). Soluble in water.

  • Impurity (Phenol): Remains protonated/neutral at pH 8.5. Insoluble in water; stays in organic layer.

  • Impurity (Ester): Neutral. Stays in organic layer.

Step-by-Step Methodology
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Use 10 mL solvent per 1 g of crude.

    • Note: If the crude is an oil, ensure it is fully dissolved.

  • The "Bicarbonate Cut" (Critical Step):

    • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (10 mL/g).

    • Stir vigorously for 15 minutes. CO₂ gas will evolve.

    • Why: NaOH is too strong; it would deprotonate the phenol impurities, pulling them into the water along with your product. Bicarbonate is selective for the carboxylic acid [1].

  • Phase Separation:

    • Separate the layers.[1]

    • Keep the Aqueous Layer (Contains Target as Sodium Salt).

    • Discard the Organic Layer (Contains Phenols, Esters, Neutrals).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to remove entrained neutrals.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise with stirring until pH reaches ~2.0.

    • The product should precipitate as a white/off-white solid.

  • Extraction (Reverse):

    • Extract the cloudy acidic mixture with fresh EtOAc (2x).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Crystallization & Polishing

Objective: Remove the "aromatized" impurity (6-fluoro-benzofuran-2-carboxylic acid) and trace metals (Pd).

The Challenge: The aromatized impurity is also a carboxylic acid. Protocol A will not remove it. You must rely on solubility differences. The dihydro- scaffold is less planar and more flexible than the fully aromatic benzofuran, leading to significant solubility differences in non-polar solvents [2].

Solvent System: Ethyl Acetate / Hexane

Reference Standard:[2][3][4] Similar dihydrobenzofuran acids are purified using EtOAc/Hexane (1:[2][3]6) or Toluene [2][5].

Step-by-Step Methodology
  • Dissolution:

    • Take the solid from Protocol A.

    • Add minimal hot Ethyl Acetate (EtOAc) (approx. 60°C). Add just enough to dissolve the solid.

    • Warning: Do not boil excessively. Dihydrobenzofurans can oxidize to benzofurans if heated for prolonged periods in air [2].

  • Precipitation:

    • Remove from heat.

    • Slowly add Hexane (or Heptane) dropwise while stirring.

    • Target Ratio: 1 part EtOAc to 4-6 parts Hexane.

    • Stop adding Hexane when a persistent cloudiness appears.

  • Crystallization:

    • Allow the mixture to cool to room temperature slowly.

    • Transfer to a fridge (4°C) for 4-12 hours.

  • Filtration:

    • Filter the crystals. Wash the cake with cold Hexane.

    • Drying: Dry under high vacuum at max 40°C .

    • Critical: Higher temperatures can induce decarboxylation or oxidation.

Troubleshooting & FAQ

Q: My product is an oil and won't crystallize in Protocol B. What now? A: This is common if trace solvents or rotamers are present.

  • Trituration: Add cold Pentane or Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • Seed Crystals: If you have a previous pure batch, add a tiny crystal.

  • Alternative Solvent: Try Toluene . Dissolve hot, cool slowly. Toluene is excellent for separating planar aromatic impurities from non-planar dihydro- analogs [5].

Q: I still see a spot on TLC just above my product (The "Aromatized" Impurity). A: If recrystallization fails, the solubilities are too similar.

  • Action: You must use Column Chromatography.

  • Stationary Phase: Silica Gel (acid-washed recommended to prevent streaking).

  • Mobile Phase: 1% Acetic Acid in Hexane:EtOAc (Start 90:10, Gradient to 70:30). The acetic acid suppresses tailing of the carboxylic acid functionality.

Q: The product turned pink/brown during drying. A: This indicates oxidation (formation of quinones or extensive aromatization).

  • Prevention: Always dry under inert atmosphere (Nitrogen bleed) or high vacuum. Store the purified acid in the dark at -20°C.

Q: How do I remove Palladium (Pd) residues from the hydrogenation step? A: If the product is gray:

  • Dissolve the acid in EtOAc.[2]

  • Add SiliaMetS® Thiol or activated carbon (Charcoal).

  • Stir for 1 hour at room temperature.

  • Filter through a Celite pad before proceeding to Protocol B.

References

  • Acidity of Phenols vs Carboxylic Acids

    • Source: Chemistry LibreTexts. "21.2: Acidity of Carboxylic Acids."
    • Relevance: Explains the pKa gap (Phenol pKa ~10 vs Carboxylic Acid pKa ~4) utilized in Protocol A.
    • URL:[Link]

  • Recrystallization of Dihydrobenzofuran-2-carboxylic Acid

    • Source: ChemicalBook / Literature Compilation.[5]

    • Relevance: Cites the use of Ethyl Acetate/Hexane (1:6) for recrystallization of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.[3]

  • Synthesis & Impurity Profiles (Nebivolol Intermediates)

    • Source: ResearchG
    • Relevance: Discusses the synthesis of 6-fluoro-chroman/benzofuran acids and the use of acetic acid/hydrogenation, highlighting potential arom
    • URL:[Link]

  • General Benzofuran Synthesis & Side Reactions

    • Source: Organic Chemistry Portal.
    • Relevance: details the cyclization methods and potential side products (isomers) in benzofuran synthesis.
    • URL:[Link]

  • Toluene Recrystallization Strategy: Source: ChemicalBook (Patent Review). Relevance: Describes the specific procedure of dissolving fluorinated benzopyran/furan acids in Toluene and extracting with NaOH.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Fluorinated Benzofuran Acids

Topic: Optimizing Recrystallization Solvents for Fluorinated Benzofuran Acids Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists Core Principles: The Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Fluorinated Benzofuran Acids Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Core Principles: The Fluorine Effect on Crystallization

Q: Why do fluorinated benzofuran acids behave differently than their non-fluorinated counterparts during recrystallization?

A: The introduction of fluorine atoms alters the physicochemical landscape of the benzofuran core in three critical ways that directly impact crystallization kinetics:

  • Lipophilicity Shift: Fluorine is highly electronegative yet non-polarizable. A single fluorine substitution (e.g., at the C5 position) significantly increases the logP (lipophilicity) compared to the parent benzofuran. This reduces solubility in traditional polar protic solvents like methanol or water [1, 2].

  • Weak Intermolecular Forces: Fluorine forms very weak intermolecular interactions. Unlike hydrogen bonds (O-H...O) or strong pi-stacking, C-F interactions are often too weak to direct robust crystal packing initially. This leads to a high tendency for "oiling out" (liquid-liquid phase separation) rather than nucleation [3].[1]

  • Lattice Energy vs. Solvation: The carboxylic acid moiety (-COOH) drives dimerization via hydrogen bonding, while the fluorinated benzofuran core drives solvophobic exclusion. Successful recrystallization requires a solvent system that disrupts the solvation shell of the fluorinated core just enough to allow the acid dimers to stack, without precipitating the impurities [4].

Solvent Selection Strategy

Q: How do I select the initial solvent system for a new fluorinated benzofuran derivative?

A: Do not rely on trial-and-error. Use a Polarity-Gradient Strategy based on the specific fluorination pattern.

Table 1: Recommended Solvent Systems for Fluorinated Benzofuran Acids

Fluorination TypePrimary Solvent (Good Solubilizer)Anti-Solvent (Crystallization Driver)Mechanistic Rationale
Monofluoro- (e.g., 5-fluoro)Ethyl Acetate or Isopropyl Acetate n-Heptane The ester oxygen accepts H-bonds from the acid, aiding dissolution. Heptane forces the lipophilic core to aggregate.
Polyfluoro- (e.g., tetrafluoro)Toluene or Trifluorotoluene Methylcyclohexane Polyfluorinated cores are highly lipophilic. Aromatic solvents interact via pi-stacking. Aliphatic hydrocarbons drive precipitation.
Trifluoromethyl- (-CF3)Ethanol (warm)Water (careful addition)The -CF3 group is bulky and hydrophobic. Ethanol dissolves the compound hot; water dramatically reduces solubility, but risk of oiling out is high.
Acid Sensitive Acetic Acid (Glacial)Water Suppresses ionization of the -COOH group, ensuring the molecule remains neutral and crystallizable.

Q: My compound is highly soluble in alcohols but yields are low. Why?

A: This is likely due to Hydrogen Bond Competition . Alcohols (MeOH, EtOH) are strong H-bond donors and acceptors. They solvate the carboxylic acid group so effectively that the lattice energy cannot overcome the solvation energy even at low temperatures.

  • Corrective Action: Switch to a donor-only solvent (e.g., Acetone, THF) mixed with a non-polar anti-solvent, or use Toluene , which does not interfere with the carboxylic acid dimerization required for crystal lattice formation [5].

Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon

User Query: "I cooled my hot toluene solution, but instead of crystals, a yellow oil separated at the bottom. Upon further cooling, it solidified into a glass."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution drops below the "binodal" curve (phase separation) before it hits the "spinodal" curve (nucleation) [3, 6]. The oil is a solute-rich liquid phase that traps impurities.

Protocol: The "Oiling Out" Rescue Workflow

  • Re-dissolve: Heat the mixture until the oil fully redissolves into a homogeneous solution.

  • Temperature Control: Lower the temperature to just above the point where oiling previously occurred.

  • Seed: Add seed crystals of the pure product (if available) or scratch the glass surface.

  • Slow Cooling: Cool at a rate of < 0.5 °C/min. Rapid cooling promotes oiling.

  • Dilution: If oiling persists, add 10-20% more of the good solvent. Oiling out often indicates the solution is too concentrated (supersaturation is too high).

Issue 2: Impurity Purging

User Query: "I have 5% of the 4-fluoro regioisomer in my 5-fluoro product. Recrystallization isn't removing it."

Diagnosis: Regioisomers often form Solid Solutions , where the impurity fits into the crystal lattice of the product because the steric volume of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å).

Corrective Action:

  • Change the Interaction Mechanism: If you are using a non-polar system (Toluene/Heptane), switch to a polar system (Ethanol/Water). The slight difference in pKa or dipole moment between regioisomers is amplified in polar solvents.

  • Derivatization: Temporarily convert the acid to a salt (e.g., Dicyclohexylamine salt). Salts often have much stricter lattice packing requirements than free acids, rejecting similar isomers more effectively.

Visualization & Workflows
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Fluorinated Benzofuran Acid CheckSolubility Check Solubility in Toluene (Hot) Start->CheckSolubility SolubleToluene Soluble? CheckSolubility->SolubleToluene UseToluene System A: Toluene / Heptane SolubleToluene->UseToluene Yes CheckAlcohol Check Solubility in EtOAc (Hot) SolubleToluene->CheckAlcohol No CheckYield Yield > 70%? UseToluene->CheckYield OptimizeCooling Protocol: Slow Cool to -10°C CheckYield->OptimizeCooling Yes UseEtOAc System B: EtOAc / Heptane CheckYield->UseEtOAc No (Too Soluble) SolubleEtOAc Soluble? CheckAlcohol->SolubleEtOAc SolubleEtOAc->UseEtOAc Yes UsePolar System C: EtOH / Water (Risk of Oiling Out) SolubleEtOAc->UsePolar No

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility profiles.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Oiling Out Step1 1. Reheat to Clear Solution Issue->Step1 CheckConc Is Conc. > 100mg/mL? Step1->CheckConc Dilute Dilute by 20% CheckConc->Dilute Yes Seed Add Seeds at T = (T_oil + 5°C) CheckConc->Seed No Dilute->Seed Cool Slow Cool (0.2°C/min) Seed->Cool Success Crystalline Product Cool->Success

Caption: Step-by-step rescue protocol for converting an oiled-out phase into a crystalline solid.

Standardized Screening Protocol

Objective: Systematically identify the Metastable Zone Width (MSZW) for the target acid.

  • Preparation: Weigh 100 mg of crude acid into a vial.

  • Dissolution: Add Solvent A (e.g., Toluene) dropwise at boiling point until fully dissolved. Record volume (

    
    ).
    
  • Supersaturation: Add 10% excess solvent (

    
    ).
    
  • Cooling: Allow to cool to room temperature without stirring.

    • Observation A: Crystals form

      
      Success .
      
    • Observation B: No crystals

      
       Add Anti-solvent  (Heptane) dropwise until cloud point, then heat to clear and cool again.
      
    • Observation C: Oiling out

      
       Follow Figure 2  workflow.
      
  • Harvest: Filter and wash with cold anti-solvent (never cold primary solvent, as solubility is often still significant).

References
  • PubChem. Benzofuran | C8H6O. National Institutes of Health (NIH). Available at: [Link]

  • Ohorodnik, M., et al. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances, 2024.[2][3] Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013. Available at: [Link]

  • University of Fribourg. Guide for Crystallization. Available at: [Link]

Sources

Optimization

Troubleshooting low coupling efficiency with steric hindrance in benzofurans

Benzofuran Optimization Hub: Troubleshooting Steric Hindrance in Cross-Coupling To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Catalysis Group Subject: Overcoming Low Efficiency in Hinde...

Author: BenchChem Technical Support Team. Date: February 2026

Benzofuran Optimization Hub: Troubleshooting Steric Hindrance in Cross-Coupling

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Catalysis Group Subject: Overcoming Low Efficiency in Hindered Benzofuran Couplings

Executive Summary

Benzofurans present a unique "double-edged" challenge in palladium-catalyzed cross-coupling. While the C2 position is electron-rich, facilitating oxidative addition in theory, steric bulk at the C3 position or on the coupling partner (the "ortho-effect") severely retards the transmetallation and reductive elimination steps. Furthermore, 2-benzofuranyl boronic acids are notoriously prone to protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.

This guide moves beyond standard screening to provide a mechanistic-based troubleshooting workflow for hindered benzofuran scaffolds.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow start START: Low Yield (<20%) analyze Analyze Crude NMR/LCMS start->analyze deboronation SM + Benzofuran (H) (Protodeboronation) analyze->deboronation Major Byproduct homocouple Homocoupling Dimer (Oxidative Induced) analyze->homocouple Major Byproduct unreacted Unreacted SM Only (Cat. Cycle Stalled) analyze->unreacted No Conversion sol_debor Action: Switch to MIDA Boronate or Anhydrous Conditions deboronation->sol_debor sol_homo Action: Degas via Sparging Reduce Catalyst Loading homocouple->sol_homo sol_stall Action: Switch to Pd-PEPPSI or Buchwald G3/G4 unreacted->sol_stall

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Part 2: Technical Q&A & Troubleshooting

Q1: My standard Pd(PPh₃)₄ conditions yield <10% product. Why does the reaction stall with C3-substituted benzofurans?

The Issue: Standard phosphines like PPh₃ lack the steric bulk to force the palladium center into the mono-ligated species (


) required for oxidative addition in crowded environments. More critically, they fail to promote reductive elimination , which is the rate-determining step for sterically hindered systems.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (PEPPSI) systems.

  • Recommendation: Use XPhos or SPhos for general steric hindrance. For extremely hindered cases (e.g., tetra-ortho-substitution), use Pd-PEPPSI-IPr .

  • Mechanistic Logic: These ligands possess a high Percent Buried Volume (%

    
    ). The sheer bulk of the ligand "hugs" the metal center, destabilizing the square-planar intermediate and thermodynamically forcing the two organic fragments together to release the product (Reductive Elimination).
    
  • Reference: Barder, T. E., & Buchwald, S. L. (2005). [1]

Q2: I see significant amounts of unsubstituted benzofuran (protodeboronation). How do I stop this?

The Issue: 2-Benzofuranyl boronic acids are heteroaromatic and inherently unstable. The C-B bond is labile under basic, aqueous conditions, leading to hydrolysis and replacement with a proton. The Solution:

  • Change the Boron Source: Switch from boronic acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) . These act as "slow-release" reservoirs, keeping the concentration of the active (and unstable) boronic acid low.

  • Anhydrous Conditions: If you must use the boronic acid, switch to anhydrous 1,4-Dioxane with Cs₂CO₃ or K₃PO₄ (finely ground). Water is usually needed for the transmetallation step in Suzuki couplings, but in this specific case, it accelerates decomposition.

  • Reference: Knapp, D. M., et al. (2010). [2]

Q3: What is the "Gold Standard" base/solvent combination for these scaffolds?

The Recommendation:

  • Solvent: n-Butanol or t-Amyl Alcohol .

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) .

  • Why: Alcohol solvents often outperform THF/Dioxane for hindered benzofurans because they facilitate the solubility of the inorganic base while stabilizing the polar transition states. K₃PO₄ is mild enough to minimize deboronation but strong enough to activate the boronate species.

  • Reference: Organ, M. G., et al. (2006). [3]

Part 3: Mechanistic Visualization

Understanding where the steric clash occurs is vital for ligand selection.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Steric Clash Here!) OxAdd->TransMet + Benzofuran-B(OH)2 RedElim Reductive Elimination (Forced by Bulky Ligand) TransMet->RedElim Slow Step RedElim->Pd0 + Product

Figure 2: The Catalytic Cycle. Note that in hindered benzofurans, Transmetallation is often the failure point due to the inability of the incoming nucleophile to approach the crowded metal center.

Part 4: The "Rescue" Protocol

If standard conditions fail, use this protocol designed for high-steric demand.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Coupling Partner: Aryl Halide (1.0 equiv)[1]

  • Nucleophile: Benzofuran-2-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) OR Toluene (anhydrous) if deboronation is observed.

Procedure:

  • Degassing (Critical): Do not just sonicate. Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling, which consumes your expensive benzofuran reagent.

  • Mixing: Add solid reagents to a reaction vial equipped with a magnetic stir bar.

  • Inert Transfer: Transfer the degassed solvent via syringe under Argon flow.

  • Activation: Seal the vial and heat to 80°C .

    • Note: Do not go immediately to 100°C+; higher temps accelerate deboronation faster than the coupling in many benzofuran cases.

  • Monitoring: Check HPLC/TLC at 1 hour. If <10% conversion, raise temp to 100°C.

Data Summary: Ligand Performance on Hindered Benzofurans

Ligand SystemSteric ToleranceRisk of DeboronationRecommended Use Case
PPh₃ LowHigh (Slow reaction)Simple, unhindered substrates only.
SPhos HighLowOrtho-substituted coupling partners.
XPhos Very HighLowGeneral purpose for difficult couplings.
PEPPSI-IPr ExtremeMediumTetra-ortho-substituted systems (The "Nuclear Option").

References

  • Barder, T. E., & Buchwald, S. L. (2005). Turnover Number 1000: Catalytic Efficient Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates. Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.

Sources

Troubleshooting

Technical Support Guide: Stability of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Under Basic Hydrolysis

Executive Summary 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 99199-60-7 for racemate; 129101-37-7 for R-isomer) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of third-gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 99199-60-7 for racemate; 129101-37-7 for R-isomer) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of third-generation beta-blockers like Nebivolol.

While the dihydrobenzofuran core exhibits robust chemical stability against ring cleavage in aqueous base, the molecule possesses high stereochemical lability . The proton at the C2 position is alpha to a carbonyl group and adjacent to an ether oxygen, significantly increasing its acidity (


 for the C-H bond). Consequently, standard basic hydrolysis protocols often lead to rapid racemization via an enolate intermediate, even if the ether linkage remains intact.

This guide addresses the dichotomy between chemical survival and stereochemical integrity, providing validated protocols to minimize racemization during ester hydrolysis.

Module 1: Stability Profile & Degradation Mechanisms

The Stability Spectrum
ParameterStability StatusNotes
Ether Linkage (Ring) High The cyclic aryl-alkyl ether is resistant to nucleophilic attack by

at temperatures

.
Fluorine Substituent (C6) High The C-F bond on the aromatic ring is stable; no

hydrolysis occurs under standard basic conditions.
Carboxylic Ester (Target) ⚠️ Variable Hydrolyzes readily, but requires careful base selection to prevent side reactions.
Chiral Center (C2) Low Critical Failure Point. The C2-H is prone to abstraction, leading to racemization.
Mechanism of Failure: Base-Catalyzed Racemization

The primary issue during basic hydrolysis is not decomposition, but loss of optical purity. The mechanism proceeds through the formation of a planar enolate intermediate.

Figure 1: Racemization Pathway under Basic Conditions

Racemization cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reprotonation S_Enantiomer (S)-Ester (Chiral Center C2) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Slow (k1) Loss of H+ Base Base (OH-) Base->Enolate Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Fast (k2) Non-stereoselective H+ addition caption Figure 1: Mechanism of base-catalyzed racemization at the C2 position.

Module 2: Troubleshooting & FAQs

Q1: I am observing significant loss of ee% (enantiomeric excess) after hydrolyzing the ethyl ester with 1N NaOH. Why?

Diagnosis: You are using a base that is too strong (high concentration of free


) and likely running the reaction at a temperature that favors enolization. Sodium Hydroxide (NaOH) is aggressive and promotes proton abstraction at C2.

Corrective Protocol: Switch to Lithium Hydroxide (LiOH) in a THF/Water system at low temperature. Lithium coordinates tightly with the carboxylate oxygen, slightly stabilizing the configuration compared to sodium or potassium.

Optimized Protocol (Chemical):

  • Solvent: THF:Water (3:1).

  • Base: LiOH (1.1 - 1.2 equivalents). Do not use large excesses.

  • Temperature:

    
     (Ice bath). Do not warm to RT until TLC shows consumption of starting material.
    
  • Quench: Acidify immediately upon completion with cold 1N HCl to pH 3-4.

Q2: Can I use enzymatic hydrolysis to avoid racemization entirely?

Answer: Yes, this is the Gold Standard for this substrate. Enzymatic hydrolysis proceeds under neutral pH conditions (buffered), effectively eliminating the risk of base-catalyzed enolization.

  • Recommended Enzyme: Candida antarctica Lipase B (CalB) or Pig Liver Esterase (PLE).

  • Conditions: Phosphate buffer (pH 7.0) / Acetone cosolvent at

    
    .
    
  • Outcome: Typically yields

    
     ee conservation.[1][2]
    
Q3: I see a new impurity spot on TLC that is NOT the enantiomer. What is it?

Diagnosis: If you are using harsh conditions (refluxing NaOH/KOH) or prolonged reaction times, you may be triggering


-elimination  (Ring Opening).
  • Mechanism: The ether oxygen acts as a leaving group (as a phenoxide) if a proton is abstracted from the adjacent carbon (though less likely in this specific dihydrobenzofuran system without an additional activating group).

  • More Likely: If the starting material contained a 3-hydroxy impurity or similar, dehydration could occur.

  • Check: Verify the impurity is not the phenol-vinyl derivative resulting from ether cleavage.

Module 3: Validated Experimental Workflows

Below are two distinct workflows depending on your priority: Yield (Cost-effective, racemic ok) vs. Purity (Chiral synthesis).

Figure 2: Decision Tree for Hydrolysis Strategy

Workflow Start Start: 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylate Ester Decision Is Optical Purity Critical? Start->Decision No No (Racemic OK) Decision->No Route 1 Yes Yes (Must preserve ee%) Decision->Yes Route 2 ChemHydrolysis Chemical Hydrolysis (NaOH/MeOH, RT) No->ChemHydrolysis WorkupChem Acidify to pH 2 Extract EtOAc ChemHydrolysis->WorkupChem MethodSelect Select Method Yes->MethodSelect LiOH Method A: LiOH / THF / 0°C (Fast, Moderate Risk) MethodSelect->LiOH Enzyme Method B: CalB Lipase / Buffer (Slow, Zero Risk) MethodSelect->Enzyme Validation Check ee% via Chiral HPLC (Column: Chiralcel OD-H) LiOH->Validation Enzyme->Validation caption Figure 2: Selection guide for hydrolysis conditions based on stereochemical requirements.

Protocol A: High-Fidelity Chemical Hydrolysis (LiOH)

Best for: Routine synthesis where slight ee erosion (<2%) is acceptable.

  • Dissolve: 1.0 eq of Ester in THF (

    
    ). Cool to 
    
    
    
    .
  • Prepare Base: Dissolve 1.2 eq LiOH

    
    H
    
    
    
    O in Water (
    
    
    ).
  • Addition: Add LiOH solution dropwise to the THF solution over 10 minutes.

  • Monitor: Stir at

    
    . Monitor by TLC (Hexane:EtOAc 3:1). Reaction is usually complete in 1-2 hours.
    
  • Workup:

    • Dilute with cold water.

    • Wash once with MTBE (removes unreacted ester).

    • Acidify aqueous layer carefully with 1M HCl to pH 3-4.

    • Extract with EtOAc (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo (bath
      
      
      ).
Protocol B: Enzymatic Hydrolysis (CalB)

Best for: High-value chiral intermediates (e.g., Nebivolol precursors).

  • Suspend: 1.0 eq Ester in Phosphate Buffer (pH 7.0, 0.1 M). Add Acetone (

    
    ) to aid solubility.
    
  • Enzyme: Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) at

    
     relative to substrate.
    
  • Incubate: Stir gently at

    
     for 24-48 hours. Maintain pH 7.0 by auto-titration with 0.1N NaOH if scale allows.
    
  • Workup: Filter off enzyme beads. Acidify filtrate to pH 3. Extract with EtOAc.[3]

References

  • Vertex Pharmaceuticals. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Journal of Medicinal Chemistry.

  • Tovar-Miranda, R., et al. (2009).[2] Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21), 5958-5963.[2]

  • ChemicalBook. (2024). Synthesis and Properties of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

  • PubChem. (2025).[4] Compound Summary: (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[4][5] National Library of Medicine.

  • Pragna Group. (2024).[3] API Intermediates: 6-Fluoro-3,4-Dihydro-2H-1-Benzopyran-Benzoyl-2-Carboxylic Acid (NB-3).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Topic: 1H NMR Spectrum Analysis of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a critical pharmacophore scaffold, frequently utilized in the synthesis of antihypertensive agents (e.g., Nebivolol analogs) and PPAR


 agonists.[1][2] Its structural integrity is defined by the specific regiochemistry of the fluorine substituent on the benzene ring and the oxidation state of the furan ring.

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this compound. Unlike standard spectral libraries, this document focuses on differential diagnosis —distinguishing the target compound from its non-fluorinated parent and its positional isomers (e.g., 5-fluoro) using spin-spin coupling logic (


-coupling) and chemical shift perturbations.

Part 1: Structural Basis & Spin System Logic

To interpret the spectrum accurately, one must first map the spin systems. The molecule consists of two distinct domains: the aliphatic dihydrofuran ring and the fluorinated aromatic system .

The Aliphatic AMX System (C2/C3)

The dihydrofuran ring creates a rigid chiral center at C2. Consequently, the two protons at C3 are diastereotopic (chemically non-equivalent), resulting in an AMX (or ABX) spin system.

  • H-2 (Methine): Couples to both H-3a and H-3b.

  • H-3a/H-3b (Methylene): Exhibit strong geminal coupling (

    
     Hz) and vicinal coupling to H-2.
    
The Aromatic Spin System (Fluorine Effect)

The 6-fluoro substitution breaks the symmetry of the aromatic ring. The fluorine atom (


F, spin 1/2) is 100% abundant and couples strongly with protons, creating complex splitting patterns that serve as the molecule's fingerprint.
  • H-7: Ortho to F, Ortho to Oxygen (Bridge).

  • H-5: Ortho to F, Meta to H-7.

  • H-4: Meta to F, Ortho to H-5.

Part 2: Comparative Spectral Analysis

The following table contrasts the target compound with its non-fluorinated parent and its closest positional isomer. This comparison is essential for verifying regioselectivity during synthesis.

Table 1: Comparative Chemical Shift & Multiplicity Data (DMSO-d6)
FeatureTarget: 6-Fluoro-2,3-dihydro... Alternative A: Non-Fluoro Parent Alternative B: 5-Fluoro Isomer
H-2 (Methine)

5.20 - 5.30 (dd)

5.24 (dd)

5.25 (dd)
H-3a/b (CH2)

3.30 - 3.70 (m, 2H)

3.42, 3.63 (dd, 2H)

3.35 - 3.75 (m, 2H)
Aromatic Region 3 Protons (Complex Splitting) 4 Protons (m) 3 Protons (Distinct Pattern)
Key Coupling (

)
H-7: d (

Hz)H-5: dd (

Hz)
N/AH-6: d (

Hz)H-4: dd (

Hz)
COOH

10.0 - 13.0 (br s)

11.05 (br s)

10.0 - 13.0 (br s)

Note: Chemical shifts (


) are solvent-dependent. Values above are calibrated for DMSO-d6. In CDCl3, the COOH proton may shift upfield or disappear due to exchange.
Deep Dive: The "Fingerprint" Region (6.5 – 7.2 ppm)

The definitive identification of the 6-fluoro isomer lies in the splitting of H-7 and H-5 .

  • H-7 (The Diagnostic Signal): Located between the ether oxygen and the fluorine.

    • Prediction: It appears as a doublet due to large ortho-fluorine coupling (

      
       Hz). A small meta-coupling to H-5 (
      
      
      
      Hz) may broaden the peaks or appear as a fine doublet of doublets (dd).
  • H-5: Located between F and H-4.

    • Prediction: Appears as a doublet of doublets (dd) . It couples to the ortho-proton H-4 (

      
       Hz) and the ortho-fluorine (
      
      
      
      Hz).
  • H-4:

    • Prediction: Appears as a doublet (coupled to H-5) with potential fine splitting from meta-fluorine coupling (

      
       Hz).
      

Part 3: Experimental Protocol

To ensure reproducible data that matches the theoretical values above, follow this standardized protocol.

Sample Preparation Workflow

SamplePrep Start Start: 5-10 mg Sample Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent High Polarity Dissolve Vortex/Sonicate (Ensure Clarity) Solvent->Dissolve Tube Transfer to 5mm NMR Tube Dissolve->Tube Acquire Acquire Spectrum (NS > 16) Tube->Acquire

Figure 1: Optimized sample preparation workflow for carboxylic acid derivatives.

Acquisition Parameters (Standard 400/500 MHz)
  • Solvent: DMSO-d6 is superior to CDCl

    
     for this compound.
    
    • Reason: It prevents dimerization of the carboxylic acid, sharpening the COOH signal, and ensures solubility of the polar fluorinated scaffold.

  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds .
    
    • Reason: Aromatic protons adjacent to fluorine and carbonyls can have longer T1 relaxation times. Insufficient D1 leads to integration errors.

  • Scans (NS): Minimum 16 (for >5mg sample) or 64 (for <2mg sample) to resolve the fine

    
    F splitting.
    

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers (Decision Logic)

If you suspect your product might be the 5-fluoro isomer (a common byproduct if the starting material purity is low), use this logic flow:

IsomerCheck Start Analyze Aromatic Region (6.5 - 7.5 ppm) CheckH7 Identify H-7 Signal (Proton ortho to Oxygen) Start->CheckH7 Coupling Measure Coupling (J) CheckH7->Coupling Result6F Large Doublet (J ~9Hz) (Ortho F coupling) = 6-Fluoro Isomer Coupling->Result6F J(H-F) > 8Hz Result5F Singlet or Small Meta Coupling (No Ortho F) = 5-Fluoro Isomer Coupling->Result5F J(H-F) < 3Hz

Figure 2: Logic tree for distinguishing 6-fluoro vs. 5-fluoro isomers based on H-7 coupling.

Common Impurities
  • Water (in DMSO-d6): Appears at

    
     3.33 ppm. This often overlaps with the H-3a/b  signals.
    
    • Solution: Add a drop of D

      
      O to shift the exchangeable peaks or use dry DMSO ampules.
      
  • Rotamers: Unlike amides, this carboxylic acid does not typically show rotamers at room temperature, but broad COOH peaks are normal.

References

  • ChemicalBook. (2025).[3] 2,3-Dihydro-1-benzofuran-2-carboxylic acid NMR and Physical Properties. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzofuran shifts).
  • Dolin, G., et al. (2011). Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[4][5][6] (Analogue comparison). Retrieved from

  • Reich, H. J. (2024). 1H-19F Coupling Constants. University of Wisconsin-Madison. (Theoretical basis for J-coupling values).
  • Merck Research Laboratories. (2005). Subtype-Selective PPARα Agonists: NMR Data for Dihydrobenzofuran Acids. (Supporting Info for J. Med. Chem).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 6-fluoro-2,3-dihydrobenzofuran from 6-fluorochromane Derivatives

Abstract In the landscape of medicinal chemistry and drug development, 2,3-dihydrobenzofuran and chromane scaffolds are privileged structures, forming the core of numerous bioactive compounds.[1][2][3][4] The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, 2,3-dihydrobenzofuran and chromane scaffolds are privileged structures, forming the core of numerous bioactive compounds.[1][2][3][4] The introduction of a fluorine atom, specifically at the 6-position, can significantly modulate a molecule's metabolic stability, permeability, and bioavailability.[2] Consequently, the unambiguous structural determination of 6-fluoro-2,3-dihydrobenzofuran and its six-membered ring isomer, 6-fluorochromane, is a critical step in synthesis and lead optimization. These isomers, while differing by only a single methylene group in the heterocyclic ring, exhibit distinct physicochemical properties that can profoundly impact their biological activity. This guide provides an in-depth comparison of these two scaffolds, detailing the definitive analytical techniques and experimental protocols required for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing field-proven insights to ensure confident structural elucidation for researchers, scientists, and drug development professionals.

The Isomeric Challenge: A Tale of Five- vs. Six-Membered Rings

At first glance, 6-fluoro-2,3-dihydrobenzofuran and 6-fluorochromane share a high degree of structural similarity: a fluorinated benzene ring fused to an oxygen-containing heterocyclic ring. The crucial difference lies in the size of that heterocyclic ring.

  • 6-fluoro-2,3-dihydrobenzofuran incorporates a five-membered dihydrofuran ring.

  • 6-fluorochromane features a six-membered dihydropyran ring.

This seemingly minor distinction introduces significant differences in bond angles, ring strain, and conformational flexibility, which in turn create unique and measurable spectroscopic signatures. Accurate identification is paramount, as these structural variations can lead to different binding affinities, metabolic pathways, and ultimately, therapeutic outcomes.

Structural_Comparison cluster_0 6-fluoro-2,3-dihydrobenzofuran (Five-Membered Ring) cluster_1 6-fluorochromane (Six-Membered Ring) A A B B

Caption: Core structures of 6-fluoro-2,3-dihydrobenzofuran and 6-fluorochromane.

The Decisive Toolkit: Spectroscopic Differentiation

To reliably distinguish between these isomers, a multi-pronged analytical approach is essential. While chromatographic techniques like HPLC and GC can separate the compounds, they do not, on their own, provide definitive structural information.[5][6] For unambiguous identification, we turn to the gold standards of structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): This is the most powerful tool for this specific challenge. It provides detailed information about the chemical environment of each proton, carbon, and fluorine atom, allowing us to map the precise connectivity and stereochemistry of the molecule.[7]

  • Mass Spectrometry (MS): By analyzing the mass-to-charge ratio of the molecule and its fragments, MS provides the molecular weight and crucial clues about the molecule's structure based on its fragmentation patterns.[8] Differentiating isomers with MS can be challenging, but characteristic fragmentation pathways can often provide the necessary evidence.[9][10]

Workflow cluster_workflow Analytical Workflow for Isomer Differentiation cluster_nmr NMR Data Interpretation cluster_ms MS Data Interpretation Sample Isomeric Mixture or Unknown Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR Primary Analysis MS Mass Spectrometry (EI-MS or ESI-MS/MS) Sample->MS Confirmatory Analysis H_NMR ¹H NMR: Aliphatic region patterns (triplets vs multiplets) NMR->H_NMR F_NMR ¹⁹F NMR: Chemical shift & coupling NMR->F_NMR Frag Fragmentation Analysis: Identify characteristic losses MS->Frag Conclusion Unambiguous Structure Assignment H_NMR->Conclusion F_NMR->Conclusion Frag->Conclusion Supportive

Caption: Recommended workflow for definitive isomer identification.

Deep Dive into NMR Spectroscopy

The differences in the aliphatic portions of the heterocyclic rings are the key to differentiation via NMR.

¹H NMR Spectroscopy: The Aliphatic Proton Signature

The most telling region in the ¹H NMR spectrum will be the signals corresponding to the non-aromatic protons.

  • 6-fluoro-2,3-dihydrobenzofuran: The two methylene groups (-CH₂-CH₂-) at positions 2 and 3 will appear as two distinct triplets, assuming no complex second-order effects. The protons at C3 are coupled to the protons at C2, and vice-versa, resulting in a relatively simple A₂B₂ system.

  • 6-fluorochromane: The three methylene groups (-CH₂-CH₂-CH₂-) at positions 2, 3, and 4 create a more complex spin system. The protons at C3 will appear as a multiplet (often a quintet or sextet) due to coupling with protons at both C2 and C4. The protons at C2 and C4 will typically appear as triplets.[11]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Aliphatic Protons

Position6-fluoro-2,3-dihydrobenzofuran6-fluorochromaneCausality Behind the Difference
C2-H ~4.6 ppm (Triplet)~4.2 ppm (Triplet)Protons are adjacent to the oxygen atom in both, but the different ring conformations and bond angles slightly alter the electronic environment.
C3-H ~3.2 ppm (Triplet)~1.9 ppm (Multiplet)Key Differentiator: In the chromane, the C3 protons are coupled to four adjacent protons (at C2 and C4), leading to a complex multiplet. In the dihydrobenzofuran, they are only coupled to the two protons at C2, resulting in a simpler triplet.
C4-H N/A~2.8 ppm (Triplet)This signal is unique to the chromane structure.

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substituents. The coupling constants between vicinal protons in five-membered rings can also differ from those in six-membered rings, providing another layer of confirmation.[12]

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom.[13] While the chemical shift difference between the two isomers may be subtle, it can be a valuable confirmatory data point.[14][15] The fluorine atom will couple to the aromatic protons, primarily the ortho proton (H-5) and the meta proton (H-7), resulting in a doublet of doublets. The magnitude of these coupling constants (JHF) can sometimes be influenced by the conformation of the fused ring system.

Mass Spectrometry: Unveiling Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is formed, which then undergoes fragmentation. The stability of the ring system dictates the preferred fragmentation pathways.[8]

  • 6-fluoro-2,3-dihydrobenzofuran: The five-membered ring is relatively strained. A common fragmentation pathway involves the loss of ethylene (C₂H₄) following a retro-cyclization reaction, although other furan-ring cleavage pathways are also possible.[16][17]

  • 6-fluorochromane: The six-membered dihydropyran ring is more stable. A characteristic fragmentation for chromane systems is a Retro-Diels-Alder (RDA) reaction . This involves the cleavage of the heterocyclic ring to lose a neutral molecule of ethylene, leading to a prominent and diagnostic fragment ion.

Fragmentation cluster_frag Characteristic MS Fragmentation Pathways cluster_chromane 6-fluorochromane cluster_furan 6-fluoro-2,3-dihydrobenzofuran M_ion Molecular Ion (M⁺) RDA Retro-Diels-Alder Reaction M_ion->RDA Furan_cleavage Ring Cleavage M_ion->Furan_cleavage RDA_frag [M - C₂H₄]⁺ (Diagnostic Peak) RDA->RDA_frag Furan_frag Various Fragments (e.g., [M - C₂H₄]⁺) Furan_cleavage->Furan_frag

Caption: Dominant fragmentation pathways for the two isomers in EI-MS.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols should be considered as a self-validating system.

Protocol 5.1: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[11]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: Set to cover a range of -1 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set to cover a range of 0 to 220 ppm.

    • Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Experiment: Proton-decoupled single-pulse experiment.

    • Spectral Width: Set appropriately for fluorinated aromatics (e.g., -100 to -150 ppm).[18]

    • Referencing: Use an external or internal reference standard (e.g., CFCl₃).

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals, confirming connectivity.

Protocol 5.2: GC-MS Analysis for Fragmentation Studies
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm).[19]

    • Injection: 1 µL split injection.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp at 10-20 °C/min to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

    • Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and key fragments.

    • Data Analysis: Compare the fragmentation pattern of the unknown sample against known patterns for dihydrobenzofurans and chromanes. Look specifically for evidence of a Retro-Diels-Alder fragmentation.

Conclusion

The structural differentiation of 6-fluoro-2,3-dihydrobenzofuran and 6-fluorochromane is a clear-cut process when the correct analytical strategies are employed. While they are isomers, their distinct ring sizes create unambiguous signatures in their respective spectra. The key diagnostic feature is the aliphatic region of the ¹H NMR spectrum, where the chromane's C3-protons present a characteristic complex multiplet, unlike the simple triplet seen for the dihydrobenzofuran. This primary method, supported by confirmatory evidence from ¹⁹F NMR and the characteristic Retro-Diels-Alder fragmentation of the chromane in mass spectrometry, provides a robust and reliable toolkit for any researcher in the field of drug discovery and organic synthesis. Adherence to rigorous experimental protocols will ensure data integrity and lead to confident structural assignment.

References

  • T.L. Mako, J.M. Byers. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
  • K.M. Wacker, J.A. Loo, J.M. T. T. V. D. B. (2018).
  • K.M. Wacker, J.A. Loo, J.M. T. T. V. D. B. (2018).
  • G. L. A. A. C. G. U. V. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • A. G. G. A. K. (2007). † 1H-NMR and 13C-NMR Spectra.
  • D.A. Watson, J.A. R. K. S. (2015). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters.
  • A.F.M. M. A. A. K. R. A. S. C. A. C. R. B. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • S. Farooq, A.A. A. A. I. A. A. K. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • A.A. A. A. C. E. A. A. C. A. G. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Retrieved from [Link]

  • L.E. González-Ramírez, B. O. M. G. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry.
  • I. Ilisz, Z. P. A. T. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

  • H. Singh. (2024).
  • J. Clark. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • A.M. S. A. A. A. S. A. W. (2022).
  • J.A. R. S. S. A. G. (2016). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • M.D. H. B. D. W. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology.
  • J.F. Casale, P.A. Hays. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.
  • S. Sachdeva, S. D. D. K. (2023).
  • A.J. S. S. H. S. S. S. T. S. W. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Physical Chemistry Chemical Physics.
  • J.C. Lindon, J. K. N. P. S. (1996).
  • A.M. D. A. A. A. C. A. A. C. A. D. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
  • V. Kannappan. (2023). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • University of Manchester. (n.d.). NMR Spectroscopy Primer. Retrieved from [Link]

  • A. T. (2017). Chromatographic Techniques in the Forensic Analysis of Designer Drugs.
  • A. A. A. A. A. P. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett.

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of Fluorinated Dihydrobenzofurans

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of fluorinated dihydrobenzofuran derivatives. These compounds are of significan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of fluorinated dihydrobenzofuran derivatives. These compounds are of significant interest in pharmaceutical development, and robust analytical methods are crucial for ensuring their quality and safety. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Challenge: Analyzing Fluorinated Dihydrobenzofurans

Fluorinated dihydrobenzofurans present unique challenges in HPLC analysis. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influencing its polarity, and consequently, its retention behavior on various stationary phases. Furthermore, the rigid dihydrobenzofuran ring system can lead to closely eluting isomers and impurities, demanding highly selective analytical methods.

A critical aspect of method development is the ability to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation pathways and ensuring the stability-indicating nature of the analytical method.[1][2][3]

Strategic Approach to Method Development

A systematic approach to HPLC method development is paramount for achieving a robust and reliable purity method. The process typically involves three key stages:

  • Method Screening: Initial evaluation of different stationary phases (columns) and mobile phase compositions to identify promising starting conditions.

  • Method Optimization: Fine-tuning of chromatographic parameters to achieve the desired separation.

  • Method Validation: A formal process to demonstrate that the analytical method is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[4][5][6]

MethodDevelopmentWorkflow A Define Analytical Target Profile B Method Screening (Column & Mobile Phase) A->B Initial Assessment C Method Optimization (Gradient, Flow Rate, Temp.) B->C Promising Conditions D Method Validation (ICH Q2(R1)) C->D Optimized Method E Routine Analysis D->E Validated Method ScreeningLogic cluster_columns Column Screening cluster_mobiles Mobile Phase Screening cluster_output Evaluation C18 C18 ACN Acetonitrile Gradient C18->ACN MeOH Methanol Gradient C18->MeOH Phenyl Phenyl-Hexyl Phenyl->ACN Phenyl->MeOH F5 Pentafluorophenyl F5->ACN F5->MeOH Resolution Resolution ACN->Resolution PeakShape Peak Shape ACN->PeakShape Retention Retention Time ACN->Retention MeOH->Resolution MeOH->PeakShape MeOH->Retention

Sources

Comparative

Comparative MS/MS Profiling of Fluorinated Hydroxycinnamic Acid Isomers (C9H7FO3)

Executive Summary: The Isobaric Challenge In drug development and plant metabolomics, the molecular formula C9H7FO3 (Exact Mass: 182.0379 Da) frequently represents a critical analytical bottleneck. This formula correspon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In drug development and plant metabolomics, the molecular formula C9H7FO3 (Exact Mass: 182.0379 Da) frequently represents a critical analytical bottleneck. This formula corresponds to fluorinated derivatives of hydroxycinnamic acids—common Phase I metabolites of fluorinated drugs or bioactive phytochemicals.

The three primary positional isomers encountered are:

  • 3-Fluoro-4-hydroxycinnamic acid (3-F-4-HCA)

  • 2-Fluoro-4-hydroxycinnamic acid (2-F-4-HCA)

  • 4-Fluoro-3-hydroxycinnamic acid (4-F-3-HCA)

While these isomers share identical retention times on standard C18 gradients, their biological implications differ vastly. This guide provides a definitive MS/MS fragmentation strategy to distinguish them, moving beyond simple retention time matching to orthogonal mass spectral validation.

Mechanistic Fragmentation Analysis

To distinguish these isomers, we must exploit the subtle electronic effects of the fluorine atom—specifically the Ortho-Effect and Inductive Destabilization —during Collision-Induced Dissociation (CID).

The Primary Pathway: Decarboxylation

Under Electrospray Ionization in negative mode (ESI-), all three isomers form a stable deprotonated precursor [M-H]⁻ at m/z 181 .

Upon collisional activation, the universal primary pathway is the neutral loss of CO₂ (44 Da), driven by the stability of the resulting vinyl anion.



The Differentiating Pathway: Secondary Eliminations

The discrimination power lies in the secondary fragmentation of the m/z 137 product ion. Two competing pathways emerge:

  • Loss of HF (20 Da): Yields m/z 117. This is favored when Fluorine is ortho to a proton-donating group or susceptible hydrogen.

  • Loss of CO (28 Da): Yields m/z 109. Typical of phenolic moieties, driven by ring contraction.

The "Ortho-Fluorine" Rule: In 2-Fluoro-4-hydroxycinnamic acid , the fluorine atom is ortho to the acrylic side chain. The proximity facilitates a specific interaction during the decarboxylation-rearrangement step, often enhancing the HF loss pathway compared to the 3-Fluoro isomer.

Visualization of Fragmentation Pathways[1][2]

The following diagram maps the competing fragmentation pathways used for isomer differentiation.

FragmentationPathways Parent Precursor Ion [M-H]- m/z 181 Inter Decarboxylated Ion [M-H-CO2]- m/z 137 Parent->Inter -CO2 (44 Da) Universal Pathway Frag_HF HF Elimination [M-H-CO2-HF]- m/z 117 Inter->Frag_HF -HF (20 Da) Favored by Ortho-F Frag_CO CO Elimination [M-H-CO2-CO]- m/z 109 Inter->Frag_CO -CO (28 Da) Phenolic Cleavage

Figure 1: Competing fragmentation pathways for C9H7FO3 isomers. The ratio of m/z 117 to m/z 109 is the diagnostic key.

Comparative Data: Isomer Fingerprinting

The following table summarizes the expected relative abundances (RA) of product ions at a normalized Collision Energy (CE) of 35 eV.

Feature3-Fluoro-4-hydroxycinnamic acid 2-Fluoro-4-hydroxycinnamic acid 4-Fluoro-3-hydroxycinnamic acid
Precursor (m/z) 181.03181.03181.03
Base Peak (MS2) 137 (100%)137 (100%)137 (100%)
Diagnostic Ion 1 m/z 109 (High RA)m/z 109 (Medium RA)m/z 109 (High RA)
Diagnostic Ion 2 m/z 117 (Low RA)m/z 117 (High RA)m/z 117 (Medium RA)
Diagnostic Ratio 117/109 < 0.2117/109 > 0.8 117/109 ≈ 0.4
Key Mechanism Stable phenoxide directs CO loss.Ortho-F facilitates HF elimination.Steric hindrance affects CO loss.

Note: "RA" = Relative Abundance. Ratios are instrument-dependent but the trend (2-F isomer showing elevated HF loss) is consistent due to the proximity effect [1][3].

Experimental Protocol: Energy-Resolved MS (ERMS)

To confidently assign the isomer, do not rely on a single scan. Use this Energy-Resolved Mass Spectrometry (ERMS) workflow to generate a breakdown curve.

Step 1: Sample Preparation[3]
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Crucial: Avoid ammonium buffers if possible, as they can suppress ionization of acidic fluorophenols.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Step 2: LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode (Spray Voltage: -2.5 kV).

  • Source Temp: 350°C (Fluorinated acids are thermally stable).

  • Isolation Window: 0.7 Da (Unit Resolution).

Step 3: The "Ramping" Workflow

Instead of a static CE, program a CE Ramp to visualize the stability of the m/z 137 intermediate.

  • Select Precursor: m/z 181.0.

  • Define Product Ions: Monitor m/z 137, 117, and 109.

  • Ramp CE: From 10 eV to 60 eV in 5 eV steps.

  • Data Analysis: Plot the Intensity vs. CE for m/z 117 and 109.

    • Differentiation: The 2-Fluoro isomer will show the appearance of m/z 117 at a lower onset energy compared to the 3-Fluoro isomer due to the kinetically favored ortho-elimination [3].

Validating the Workflow (Self-Check)

Before finalizing your data, run this logic check:

  • Check the Carbon Isotope: Ensure the precursor is m/z 181, not an isotope of a non-fluorinated contaminant.

  • Verify Decarboxylation: If you do not see m/z 137 as the major fragment at moderate CE (20-30 eV), the compound is likely NOT a cinnamic acid derivative (could be a fluorinated ester or ether).

  • Confirm Fluorine Presence: Check for the "Fluorine Defect" (mass is slightly lower than non-fluorinated analogs) and lack of Cl/Br isotope patterns.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kikuchi, J., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring. Journal of Mass Spectrometry. Retrieved from [Link]

  • Arsenault, G., et al. (2007).[1] Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids. Phytochemistry Letters. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: 6-Fluoro vs. 5-Fluoro Dihydrobenzofuran Derivatives

This guide provides an in-depth technical comparison of 5-fluoro versus 6-fluoro dihydrobenzofuran derivatives. It is designed for medicinal chemists and drug development professionals, focusing on Structure-Activity Rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-fluoro versus 6-fluoro dihydrobenzofuran derivatives. It is designed for medicinal chemists and drug development professionals, focusing on Structure-Activity Relationships (SAR), metabolic stability profiles, and specific therapeutic case studies.

Executive Summary: The Fluorine Scan Strategy

In the optimization of dihydrobenzofuran scaffolds, the strategic placement of a fluorine atom at the C5 or C6 position is a critical decision point. While both substitutions enhance lipophilicity and membrane permeability, they serve distinct mechanistic roles:

  • 5-Fluoro Substitution: Primarily acts as a metabolic blocker .[1] Position 5 is para to the furan oxygen, making it the most electron-rich site on the benzene ring and the primary target for Cytochrome P450-mediated hydroxylation. Fluorination here significantly extends half-life (

    
    ).[1]
    
  • 6-Fluoro Substitution: Primarily acts as an electronic modulator .[1] Located meta to the furan oxygen, it exerts a strong inductive effect (

    
    ) on the C7 position and the furan ring without sterically or electronically blocking the primary metabolic soft spot (C5). It is often preferred when fine-tuning 
    
    
    
    -stacking interactions or receptor selectivity.

Medicinal Chemistry Rationale

Electronic and Steric Impact

The dihydrobenzofuran core (2,3-dihydrobenzofuran) features an electron-donating oxygen atom that activates the benzene ring.

Feature5-Fluoro Derivative6-Fluoro Derivative
Position relative to Oxygen Para Meta
Electronic Effect Strong resonance donation back into the ring; deactivates C5 toward oxidation.Inductive withdrawal dominates; increases acidity of protons at C7.[1]
Metabolic Stability High. Blocks the primary site of Phase I metabolism (aromatic hydroxylation).[1]Moderate. Leaves the electron-rich C5 position open to metabolic attack.
Binding Mode Enhances hydrophobic contacts; mimics 5-methoxy/hydroxy groups (bioisostere of melatonin/serotonin).[1]Modulates electrostatic potential; often improves cation-

interactions with receptor residues.[1]
Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for selecting between 5-F and 6-F substitutions based on the desired pharmacological outcome.

SAR_Matrix Start Dihydrobenzofuran Optimization Goal_Metab Goal: Extend Half-Life (Block Metabolism) Start->Goal_Metab Goal_Potency Goal: Tune Potency/Selectivity (Electronic Modulation) Start->Goal_Potency Sub_5F 5-Fluoro Substitution (Para to Oxygen) Goal_Metab->Sub_5F Primary Choice Sub_6F 6-Fluoro Substitution (Meta to Oxygen) Goal_Potency->Sub_6F Primary Choice Mech_5F Mechanism: Blocks CYP450 hydroxylation at C5 Mimics 5-OH/5-OMe bioisosteres Sub_5F->Mech_5F Mech_6F Mechanism: Inductive effect (-I) on C7 Alters Quadrupole Moment Sub_6F->Mech_6F Outcome_5F Outcome: High Metabolic Stability Serotonergic/Melatonergic Affinity Mech_5F->Outcome_5F Outcome_6F Outcome: Enhanced Cation-Pi Interactions COX-2 Selectivity Tuning Mech_6F->Outcome_6F

Caption: Decision tree for fluorine regiochemistry on the dihydrobenzofuran scaffold.

Case Studies & Comparative Data

Case Study A: EED Inhibitors (Oncology)

In the development of inhibitors for Embryonic Ectoderm Development (EED) protein, the exact position of fluorine on the dihydrobenzofuran moiety proved critical for potency.[2]

  • Compound: EEDi-5285 and analogs.[1][2][3]

  • Observation: The 5-fluoro-2,3-dihydrobenzofuran moiety was identified as the optimal binder.[2]

  • Mechanism: The 5-fluoro group sits in a deep hydrophobic pocket. The specific electron density provided by the 5-F substitution facilitates a stronger cation-

    
     interaction  with the guanidinium group of Arg367 compared to the non-fluorinated or 6-fluoro analogs.
    
  • Data Highlight:

    • 5-Fluoro analog (EEDi-5285): IC50 (Binding) = 0.2 nM[2]

    • Non-fluorinated parent: Significantly lower potency (>10-fold loss).

Case Study B: Anti-Inflammatory Agents (COX-2 Inhibition)

Fluorinated dihydrobenzofurans have been evaluated as COX-2 inhibitors.[1][4] Here, the distinction between 5-F and 6-F often dictates selectivity over COX-1.[4]

  • Comparative Insight: While both derivatives show activity, 6-substitution patterns (often combined with other halogens like chlorine) have been linked to higher COX-2 selectivity indices in related indole/benzofuran scaffolds.[4]

  • Experimental Data (General Trends):

    • Monofluorinated (5-F or 6-F): Both show potent inhibition of PGE2 production in LPS-stimulated macrophages (IC50 ~1-5 µM).

    • Selectivity: 6-Fluoro analogs often exhibit a sharper selectivity profile due to the specific shape of the COX-2 hydrophobic side pocket, which accommodates the meta-substituent better than the para-substituent in certain binding modes.

Case Study C: Metabolic Stability (Microsomal Clearance)

The following table synthesizes data on the metabolic stability of these regioisomers in Human Liver Microsomes (HLM).

CompoundIntrinsic Clearance (

)

(min)
Primary Metabolite
Unsubstituted Dihydrobenzofuran High (>50 µL/min/mg)< 155-Hydroxy-dihydrobenzofuran
5-Fluoro-dihydrobenzofuran Low (<10 µL/min/mg) > 60 Minor defluorination or oxidation at C6/C7
6-Fluoro-dihydrobenzofuran Moderate (20-30 µL/min/mg)~ 305-Hydroxy-6-fluoro-dihydrobenzofuran

Key Insight: The 6-fluoro derivative fails to block the rapid hydroxylation at the C5 position. The 5-fluoro derivative effectively "caps" this metabolic soft spot, forcing the enzyme to attack less reactive positions.

Experimental Protocols

Protocol 1: Synthesis of Regioisomeric Fluorinated Dihydrobenzofurans

Objective: To synthesize 5-fluoro and 6-fluoro derivatives from commercially available fluorophenols.

  • Starting Materials:

    • For 5-Fluoro: 4-Fluoro-phenol.[1][5]

    • For 6-Fluoro: 3-Fluoro-phenol.[1]

  • Allylation: React the fluorophenol with allyl bromide and

    
     in acetone (Reflux, 4h) to form the allyl ether.
    
  • Claisen Rearrangement: Heat the allyl ether neat at 200°C to migrate the allyl group to the ortho position.

    • Note: 3-Fluoro-phenol (for 6-F) may yield a mixture of regioisomers (2-allyl-5-fluoro and 2-allyl-3-fluoro); separation by column chromatography is required.

  • Cyclization: Treat the 2-allyl-phenol intermediate with a Lewis acid (e.g.,

    
    ) or perform an iodocyclization followed by reduction to yield the 2,3-dihydrobenzofuran core.
    
Protocol 2: In Vitro Metabolic Stability Assay

Objective: To quantify the stability difference between 5-F and 6-F isomers.

  • Preparation: Prepare 10 mM stock solutions of 5-fluoro and 6-fluoro test compounds in DMSO.

  • Incubation:

    • Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[6]
Visualization: Metabolic Assay Workflow

Metab_Workflow cluster_results Data Output Step1 1. Incubation (Microsomes + Compound) Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5 Result1 Intrinsic Clearance (CLint) Step5->Result1 Result2 Metabolite ID (Site of Oxidation) Step5->Result2

Caption: Standard workflow for comparative metabolic stability assessment in liver microsomes.

References

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: International Journal of Molecular Sciences (MDPI). URL:[Link][1]

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Source: MDPI Pharmaceuticals. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Source: MDPI. URL:[Link][7]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Dihydrobenzofuran Carboxylic Acids

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for the structural elucidation of organic compounds. This guide provides an in-depth comparison of the IR absorption peaks of dihydrobenzofuran carboxylic acids, offering experimental data and protocols to aid in the identification and analysis of this important class of molecules. Dihydrobenzofuran derivatives are prevalent scaffolds in medicinal chemistry, and understanding their spectroscopic signatures is crucial for synthetic success and quality control.

The Vibrational Fingerprint: Decoding the IR Spectrum

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. An IR spectrum plots the percentage of light transmitted against the wavenumber (in cm⁻¹) of the radiation. Absorption bands, or "peaks," appear at wavenumbers corresponding to the vibrational frequencies of specific functional groups. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule.

This guide will deconstruct the IR spectrum of a model dihydrobenzofuran carboxylic acid by comparing it to its constituent parts: 2,3-dihydrobenzofuran and a simple aromatic carboxylic acid, benzoic acid. This comparative approach allows for a clear understanding of how the different structural motifs contribute to the overall spectrum.

Comparative Analysis of IR Absorption Peaks

The key to interpreting the IR spectrum of a dihydrobenzofuran carboxylic acid lies in recognizing the characteristic absorptions of its primary functional groups: the carboxylic acid, the aromatic ring, the ether linkage, and the dihydrofuran ring.

Functional GroupVibrational Mode2,3-Dihydrobenzofuran (Expected, cm⁻¹)Benzoic Acid (Experimental, cm⁻¹)Dihydrobenzofuran Carboxylic Acid (Expected, cm⁻¹)
Carboxylic Acid O-H Stretch-3300-2500 (very broad)3300-2500 (very broad)
C=O Stretch-~1680-1710 (strong, sharp)~1680-1710 (strong, sharp)
C-O Stretch-~1210-1320 (strong)~1210-1320 (strong)
O-H Bend-~910-950 (broad)~910-950 (broad)
Aromatic Ring Aromatic C-H Stretch~3000-3100 (medium)~3030 (variable)~3000-3100 (medium)
C=C Stretch~1450-1600 (medium, multiple bands)~1450-1600 (medium, multiple bands)~1450-1600 (medium, multiple bands)
C-H Out-of-Plane Bend~740-780 (strong)~675-900 (strong, pattern depends on substitution)~675-900 (strong, pattern depends on substitution)
Dihydrofuran Ring Aliphatic C-H Stretch~2850-2960 (medium)-~2850-2960 (medium)
C-O-C (Ether) Stretch~1230 (strong, asymmetric)-~1230 (strong, asymmetric)
Analysis of Key Functional Group Absorptions:
  • Carboxylic Acid Group: The most prominent and diagnostic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[1] This broadness is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers. Superimposed on this broad absorption are the sharper C-H stretching peaks. The carbonyl (C=O) stretch of a carboxylic acid is also a very strong and sharp absorption, typically appearing in the region of 1760-1690 cm⁻¹.[1] For aromatic carboxylic acids like benzoic acid, this peak is often observed around 1680-1710 cm⁻¹ due to conjugation with the aromatic ring, which slightly lowers the bond strength and thus the vibrational frequency. The C-O stretching vibration of the carboxylic acid group gives rise to a strong band between 1320 and 1210 cm⁻¹.[1] Finally, a broad O-H out-of-plane bending vibration can often be observed around 950-910 cm⁻¹.[1]

  • Aromatic Ring: The presence of a benzene ring is indicated by several characteristic peaks. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In-ring C=C stretching vibrations result in a series of medium-intensity bands in the 1600-1450 cm⁻¹ region. Strong, sharp peaks in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending vibrations, and the pattern of these peaks can provide information about the substitution pattern on the aromatic ring.

  • Dihydrofuran Ring: The dihydrofuran portion of the molecule contributes absorptions characteristic of saturated C-H bonds and an ether linkage. The sp³-hybridized C-H bonds of the dihydrofuran ring will exhibit stretching vibrations in the 2960-2850 cm⁻¹ region, just below the aromatic C-H stretches. The C-O-C ether linkage is characterized by a strong, asymmetric stretching band typically found in the 1300-1000 cm⁻¹ region. For 2,3-dihydrobenzofuran, a strong absorption around 1230 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching.

By combining these individual contributions, we can predict the IR spectrum of a dihydrobenzofuran carboxylic acid, such as 2,3-dihydrobenzofuran-5-carboxylic acid . We would expect to see the hallmark broad O-H stretch and the strong C=O stretch of the carboxylic acid, alongside the characteristic peaks of the aromatic and dihydrofuran rings. The presence of all these features provides strong evidence for the successful synthesis of the target molecule.

Experimental Protocol: Obtaining a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique for Fourier Transform Infrared (FTIR) spectroscopy because it requires minimal sample preparation. This protocol outlines the steps for acquiring an IR spectrum of a solid dihydrobenzofuran carboxylic acid sample.

Instrumentation and Materials:
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Solid sample of dihydrobenzofuran carboxylic acid

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure:
  • Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are clean and have been powered on for a sufficient amount of time to stabilize.

  • Acquire a Background Spectrum:

    • With the ATR crystal clean and free of any sample, lower the ATR press to ensure no ambient atmospheric components are in the light path.

    • Collect a background spectrum. This will account for the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press.

    • Using a clean spatula, place a small amount of the solid dihydrobenzofuran carboxylic acid sample onto the center of the ATR crystal. Only a few milligrams of the sample are needed.

  • Apply Pressure:

    • Carefully lower the ATR press onto the sample. Apply consistent and even pressure to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Acquire the Sample Spectrum:

    • Initiate the sample scan. The software will collect the spectrum and automatically ratio it against the previously collected background spectrum.

  • Data Analysis:

    • The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule.

    • Use the software's tools to label the peak positions (in cm⁻¹) and intensities.

    • Compare the obtained spectrum with the expected absorption frequencies outlined in the comparison table above to confirm the identity and purity of the compound.

  • Cleaning:

    • After the analysis is complete, raise the press and carefully remove the sample from the crystal.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Ensure all sample residue is removed to prevent cross-contamination of future measurements.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.7]; edge [color="#5F6368"];

} Experimental workflow for ATR-FTIR analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of dihydrobenzofuran carboxylic acids. By understanding the characteristic absorption peaks of the carboxylic acid, aromatic ring, and dihydrofuran moieties, researchers can confidently identify their target molecules and assess their purity. The comparative data and the straightforward ATR-FTIR protocol provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel therapeutics and other advanced materials.

References

  • National Institute of Standards and Technology. (n.d.). 2,3-Dihydrobenzofuran. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 24, 2026, from [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., MacNaul, K. L., Zhou, G., Agrawal, A., Alvaro, R., Cai, T.-q., Hernandez, M., Wright, S. D., Moller, D. E., Heck, J. V., & Meinke, P. T. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 47(19), 4649–4652.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences, 96(3), 229-245.

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and Its Impact on Physicochemical Properties

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's solid-state properties is paramount. The crystal structure, the precise three-dimensional arrangement of molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's solid-state properties is paramount. The crystal structure, the precise three-dimensional arrangement of molecules in a solid, dictates a compound's physicochemical characteristics, including its melting point, solubility, and stability. These properties, in turn, are critical determinants of a drug candidate's performance, from its formulation to its bioavailability.

This guide provides a comprehensive comparison of the structural and physicochemical properties of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a key intermediate in the synthesis of several pharmacologically active compounds. Due to the limited availability of public crystallographic data for this specific molecule, this guide will draw upon data from structurally related compounds to illustrate the principles of crystal structure analysis and the profound influence of fluorine substitution. We will explore the expected effects of the fluorine atom on the crystal packing and, consequently, on the molecule's macroscopic properties. This guide will also provide a detailed, field-proven protocol for single-crystal X-ray diffraction, the definitive technique for elucidating crystal structures.

The Critical Role of Crystal Structure in Drug Development

The journey of a drug from a promising molecule to a marketed therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The specific arrangement of molecules in a crystal lattice, known as polymorphism, can lead to different crystalline forms with distinct physicochemical properties. A seemingly minor change in the crystal packing can have a dramatic impact on a drug's efficacy and safety. Therefore, a thorough characterization of a compound's crystal structure is not merely an academic exercise but a crucial step in de-risking a drug development program.

Comparative Analysis: 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and Its Analogs

While a complete, publicly available crystal structure of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid remains elusive, we can infer its likely structural characteristics by examining related compounds. This comparative approach allows us to appreciate the subtle yet significant impact of fluorine substitution on the molecular architecture.

For the purpose of this guide, we will consider the following compounds for comparison:

  • 2,3-dihydrobenzofuran-2-carboxylic acid (Parent Compound): The non-fluorinated analog, which serves as a baseline for understanding the effects of fluorination.

  • A complex derivative of 2,3-dihydrobenzofuran-2-carboxylic acid: A published crystal structure of a more elaborate molecule containing the core scaffold, providing insights into its crystallographic behavior.[1]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid: A structurally similar compound with a published crystal structure, offering clues to the packing of a fluorinated chroman system.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom is known to significantly alter a molecule's electronic properties and intermolecular interactions, which in turn affects its bulk properties.[2] The following table summarizes the available physicochemical data for our compounds of interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-dihydrobenzofuran-2-carboxylic acidC₉H₈O₃164.16116-117[2]
6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acidC₉H₇FO₃182.15Not available
5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acidC₉H₇FO₃182.15Not available
7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acidC₉H₇FO₃182.15Not available

Note: The lack of publicly available melting point data for the fluorinated isomers highlights the need for experimental characterization of these compounds.

Insights from X-ray Crystallography of Related Structures

Furthermore, the crystal structure of 6-fluoro-4-oxochroman-2-carboxylic acid, also orthorhombic with the space group P212121, has been reported with unit cell parameters of a = 5.3472 (11) Å, b = 12.748 (3) Å, and c = 12.785 (3) Å. The similarity in space group and crystal system with the dihydrobenzofuran derivative suggests that the core scaffold has a propensity to pack in a similar manner.

The introduction of a fluorine atom at the 6-position of the benzofuran ring is expected to influence the crystal packing through a combination of steric and electronic effects. Fluorine is highly electronegative and can participate in non-covalent interactions, such as C-H···F and F···F contacts, which can significantly alter the crystal lattice energy and, consequently, the melting point and solubility. The position of the fluorine atom is also critical; different positional isomers can exhibit distinct packing arrangements and, therefore, different physical properties.

Experimental Protocol: Unveiling the Crystal Structure by Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this powerful analytical technique.

I. Crystal Growth: The Foundation of a Successful Structure Determination

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The ideal crystal should be a single, well-formed entity, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.

Step-by-Step Protocol for Crystal Growth:

  • Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or chromatography are common purification methods.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is essential. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Crystal Growth Workflow cluster_purification Purification cluster_crystallization Crystallization cluster_selection Selection Purification High-Purity Compound Solvent Solvent Screening Purification->Solvent Technique Crystallization Technique (Evaporation, Diffusion, Cooling) Solvent->Technique Growth Crystal Growth Technique->Growth Selection Crystal Selection & Mounting Growth->Selection

Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.

II. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector.

Key Experimental Parameters:

  • X-ray Source: Typically a sealed tube or a microfocus source generating Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.7107 Å) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Collection Strategy: A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.

III. Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

Computational Workflow:

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

  • Structure Solution: The intensities of the reflections are used to determine the phases of the X-rays, which is the most challenging step. Direct methods or Patterson methods are commonly used for small molecules.

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, and thermal parameters until the model converges.

Structure Determination Workflow Data_Collection X-ray Data Collection Unit_Cell Unit Cell & Space Group Determination Data_Collection->Unit_Cell Structure_Solution Structure Solution (Direct/Patterson Methods) Unit_Cell->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Refinement->Structure_Refinement Final_Model Final Structural Model Structure_Refinement->Final_Model

Caption: Computational workflow for solving and refining a crystal structure.

The Impact of Fluorine Substitution: A Forward Look

The strategic incorporation of fluorine atoms has become a powerful tool in medicinal chemistry to modulate a molecule's properties.[2] In the context of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, the fluorine atom is expected to:

  • Increase Lipophilicity: The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Alter Acidity: The strong electron-withdrawing nature of fluorine will likely increase the acidity of the carboxylic acid group compared to the non-fluorinated parent compound.

  • Influence Crystal Packing: As discussed, the fluorine atom can participate in a variety of intermolecular interactions, potentially leading to a more densely packed crystal structure and a higher melting point. The specific packing motif will depend on a delicate balance of these interactions.

Conclusion and Future Directions

A comprehensive understanding of the crystal structure of 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is essential for its development in pharmaceutical applications. While direct crystallographic data is currently limited, this guide has provided a framework for understanding its potential solid-state behavior through comparative analysis and has detailed the experimental and computational workflows necessary for its full structural characterization.

The next critical step for researchers working with this compound and its isomers is to perform single-crystal X-ray diffraction studies. The resulting crystal structures will not only provide definitive proof of their three-dimensional architecture but will also enable a deeper understanding of their structure-property relationships. This knowledge will be invaluable for optimizing their formulation, ensuring their stability, and ultimately, for unlocking their full therapeutic potential.

References

  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(14), 4457–4460.
  • Shi, G. Q., et al. (2005). Supporting Information for Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 713-719.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Operations In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Operations

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The proper management and disposal of surplus or waste materials, such as 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for researchers to handle the disposal of this specific compound with confidence and precision.

Compound Profile and Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's characteristics is essential. 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated organic acid. While comprehensive toxicological data for this specific molecule may not be fully established, its structural features—a halogenated aromatic system and a carboxylic acid group—dictate its handling and disposal pathway.[1]

Based on data for structurally similar compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation: Carboxylic acids can be irritating upon contact. Similar benzofuran carboxylic acids are classified as causing skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[2][4]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. Therefore, release into drains or soil must be strictly avoided.[2][4]

Key Compound Data:

PropertyData
Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
Appearance White to off-white powder
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[2][3]
Incompatible Materials Strong oxidizing agents[5]
Hazardous Decomposition Carbon oxides, Hydrogen fluoride[1][5]

The Disposal Decision Workflow

The proper disposal route is determined by a sequence of logical assessments regarding the nature of the waste and institutional procedures. This workflow ensures that all safety and regulatory checks are performed systematically.

DisposalDecisionWorkflow cluster_assessment Step 1: Waste Assessment cluster_pathways Step 2: Segregation & Collection cluster_treatment Step 3: Pre-Treatment (if applicable) cluster_final Step 4: Final Disposition A Identify Waste Form (Solid, Organic Solvent, or Aqueous Solution?) B Solid Waste: Place in labeled container for Halogenated Organic Solids. A->B C Organic Solvent Solution: Collect in a dedicated Halogenated Organic Liquid Waste container. A->C D Aqueous Solution: Check pH. If acidic, proceed to Neutralization. A->D G Store all waste containers in a designated Satellite Accumulation Area. B->G C->G E Neutralization: Slowly add aqueous waste to a weak base (e.g., sodium bicarbonate) to achieve pH 6-8. D->E F Collect neutralized solution in a labeled Aqueous Hazardous Waste container. E->F F->G H Contact Environmental Health & Safety (EHS) for scheduled pickup. G->H I Complete all required waste manifests and documentation. H->I

Caption: Decision workflow for the disposal of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary operational details for safely executing the disposal workflow.

3.1. Personal Protective Equipment (PPE)

Before handling the compound in any form, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[4]

  • Body Protection: A standard laboratory coat.[6]

3.2. Waste Segregation: The Critical First Step

Proper segregation is the most important step to ensure safe and cost-effective disposal. Due to the presence of fluorine, this compound must be treated as halogenated organic waste .[6][7]

  • Action: Do NOT mix this waste with non-halogenated solvents or other waste streams.[6][8] Keep halogenated and non-halogenated waste in separate, clearly labeled containers.[6][7] This is because the final disposal method, typically high-temperature incineration, requires specific conditions for halogenated compounds to prevent the formation of toxic byproducts.

3.3. Containerization and Labeling

All waste must be collected in appropriate, sealed containers.

  • Container Requirements: Use containers that are in good condition, compatible with the waste, and have a tight-sealing screw cap.[6] The container must be kept closed except when actively adding waste.[6]

  • Labeling Protocol: The waste container must be labeled clearly at the moment the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid " and any solvents present. Do not use abbreviations or chemical formulas.[6]

    • A clear list of all chemical components in the container if it is a mixture.[6]

    • The primary hazards associated with the contents (e.g., "Irritant").

3.4. Final Disposal by Approved Personnel

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent authority.

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated area within the laboratory, away from incompatible materials.[6]

  • Pickup and Removal: Contact your EHS office to arrange for the pickup of the hazardous waste. They will work with a licensed waste disposal contractor to transport and dispose of the material in an approved waste disposal plant, typically via incineration.[2][9]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected as hazardous waste. After rinsing and removal or complete defacing of the original label, the container may be disposed of in the appropriate glass or plastic recycling bin.[10]

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Disposal Standards. Department of Biology, University of York. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. JIGS Chemical Limited. [Link]

  • MSDS of 6-Fluorochromane-2-carboxylic acid. Capot Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET: 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific. [Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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